molecular formula C9H8N2O B1610721 3-(Oxazol-2-yl)aniline CAS No. 35582-08-2

3-(Oxazol-2-yl)aniline

Cat. No.: B1610721
CAS No.: 35582-08-2
M. Wt: 160.17 g/mol
InChI Key: PMLOUCFXSMIGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxazol-2-yl)aniline is a chemical compound of interest in scientific research, particularly in medicinal chemistry and drug discovery. It features a molecular structure comprising an aniline group, a primary aromatic amine, linked to an oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms . This unique structure makes it a valuable bifunctional building block or synthetic intermediate. Researchers can utilize the reactive aniline moiety for further functionalization, such as in the synthesis of more complex molecules like imines or amides, while the oxazole ring can contribute to a compound's pharmacological profile by influencing its electronic properties, lipophilicity, and binding affinity. The compound is supplied with a high purity level of ≥97% . It is identified by CAS Number 35582-08-2, and its molecular formula is C9H8N2O . Its isomeric SMILES string is C1=CC(=CC(=C1)N)C2=NC=CO2, which precisely describes its atomic connectivity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-oxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLOUCFXSMIGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10494875
Record name 3-(1,3-Oxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35582-08-2
Record name 3-(1,3-Oxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-oxazol-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic data of 3-(Oxazol-2-yl)aniline (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Oxazol-2-yl)aniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Oxazol-2-yl)aniline, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation and quality assessment of this compound. The narrative synthesizes theoretical underpinnings with field-proven insights, ensuring that each protocol is presented as a self-validating system.

Introduction: The Significance of 3-(Oxazol-2-yl)aniline

3-(Oxazol-2-yl)aniline is a bifunctional molecule featuring an aromatic amine and a five-membered oxazole heterocycle. This unique structural combination makes it a valuable scaffold in the synthesis of a wide range of biologically active compounds and functional materials.[1][2] The aniline moiety provides a reactive site for further chemical modification, while the oxazole ring is a known pharmacophore present in numerous therapeutic agents.[3]

Given its importance, rigorous structural confirmation is paramount. Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive "fingerprint" of a molecule's identity and purity. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data expected for 3-(Oxazol-2-yl)aniline, explaining the causality behind experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and spectrometer frequency are critical first steps. Deuterated solvents such as Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃) are used because they are "invisible" in ¹H NMR while effectively dissolving the analyte.[4] For a molecule like 3-(Oxazol-2-yl)aniline, DMSO-d₆ is often preferred as the amine (N-H) protons are less prone to rapid exchange, resulting in a more distinct, observable signal. A high-field spectrometer (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is crucial for resolving the complex spin-spin coupling patterns in the aromatic region.[5]

Experimental Protocol: Acquiring High-Fidelity NMR Data
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(Oxazol-2-yl)aniline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically sufficient.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve Sample (5-10 mg in 0.7 mL DMSO-d6) Prep2 Add TMS Standard Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert into Spectrometer (400 MHz) Prep3->Acq1 Acq2 Acquire 1H Spectrum Acq3 Acquire 13C Spectrum Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference to TMS (0 ppm) Proc2->Proc3 Output Output Proc3->Output Final Spectra

Caption: Workflow for NMR sample preparation and data acquisition.

Data Presentation and Authoritative Interpretation

¹H NMR (400 MHz, DMSO-d₆) - Representative Data

Peak Position (δ, ppm)MultiplicityIntegrationAssignment
7.95s1HH-4 (Oxazole)
7.31s1HH-2' (Aniline)
7.25s1HH-5 (Oxazole)
7.18t, J=7.8 Hz1HH-5' (Aniline)
7.09d, J=7.7 Hz1HH-6' (Aniline)
6.70d, J=8.0 Hz1HH-4' (Aniline)
5.45s (broad)2H-NH₂
  • Interpretation: The spectrum clearly shows signals corresponding to the two distinct ring systems. The protons on the oxazole ring (H-4 and H-5) appear as singlets at δ 7.95 and 7.25 ppm, respectively. The aniline ring protons exhibit characteristic splitting patterns for a 1,3-disubstituted benzene ring. The broad singlet at δ 5.45 ppm is indicative of the two amine protons.[6]

¹³C NMR (101 MHz, DMSO-d₆) - Representative Data

Peak Position (δ, ppm)Assignment
161.5C-2 (Oxazole)
149.0C-3' (Aniline, C-NH₂)
142.1C-5 (Oxazole)
130.0C-5' (Aniline)
127.3C-1' (Aniline, C-Oxazole)
125.8C-4 (Oxazole)
116.0C-6' (Aniline)
114.8C-4' (Aniline)
111.9C-2' (Aniline)
  • Interpretation: The ¹³C NMR spectrum corroborates the structure. The carbon atom C-2 of the oxazole ring, bonded to both oxygen and nitrogen, is significantly deshielded and appears at δ 161.5 ppm.[7][8] The carbon attached to the amino group (C-3') is also deshielded (δ 149.0 ppm). The remaining aromatic carbons appear in the expected region of δ 110-130 ppm.[9]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The Rationale Behind IR Experimental Design

For solid samples like 3-(Oxazol-2-yl)aniline, the Attenuated Total Reflectance (ATR) technique is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a crystal (e.g., diamond or germanium). This avoids issues with moisture that can plague KBr pellets and obscure the important O-H and N-H stretching regions.[10]

Experimental Protocol: Acquiring an IR Spectrum via ATR
  • Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application: Place a small amount of the solid 3-(Oxazol-2-yl)aniline sample onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

Visualization: IR Spectroscopy Experimental Workflow

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing Setup1 Clean ATR Crystal Setup2 Collect Background Scan Setup1->Setup2 Sample1 Apply Solid Sample to Crystal Setup2->Sample1 Sample2 Apply Pressure Sample1->Sample2 Sample3 Collect Sample Scan (4000-400 cm-1) Sample2->Sample3 Process1 Automatic Background Subtraction Sample3->Process1 Output Output Process1->Output Final Spectrum

Caption: Workflow for ATR-IR spectroscopy.

Data Presentation and Authoritative Interpretation

Characteristic IR Absorption Bands - Representative Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3435, 3350N-H stretch (asymmetric & symmetric)Primary Aromatic Amine
3120C-H stretch (aromatic)Aniline & Oxazole Rings
1620N-H bend (scissoring)Primary Amine
1595, 1480C=C stretchAromatic Rings
1540C=N stretchOxazole Ring
1325C-N stretchAromatic Amine
1050C-O-C stretchOxazole Ring
880, 780C-H bend (out-of-plane)Aromatic Substitution
  • Interpretation: The IR spectrum provides definitive evidence for the key functional groups. The two distinct bands at 3435 and 3350 cm⁻¹ are the hallmark of a primary amine's asymmetric and symmetric N-H stretching vibrations.[11][12] The strong band at 1325 cm⁻¹ corresponds to the aromatic C-N stretch.[11] The presence of the oxazole ring is confirmed by the C=N stretching vibration around 1540 cm⁻¹ and the C-O-C stretch at 1050 cm⁻¹.[13] The remaining peaks in the aromatic region (1600-1450 cm⁻¹) and the fingerprint region (<1000 cm⁻¹) are consistent with the substituted benzene and oxazole structures.[14]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high precision and providing structural clues through its fragmentation pattern.

Expertise & Experience: The Rationale Behind MS Experimental Design

Electron Impact (EI) ionization is a classic and robust technique for analyzing relatively small, thermally stable organic molecules. It typically generates a clear molecular ion (M⁺˙), the radical cation of the parent molecule, which directly confirms the molecular weight. The high energy of EI (typically 70 eV) also induces extensive fragmentation, creating a unique pattern that serves as a molecular fingerprint and aids in structural elucidation.[15] High-resolution mass spectrometry (HRMS) is employed to determine the exact mass, which can be used to confirm the elemental composition.

Experimental Protocol: Acquiring an EI Mass Spectrum
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (70 eV) in the ion source to generate a molecular ion and various fragment ions.

  • Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_ionize Sample Introduction & Ionization cluster_analyze Analysis & Detection Ion1 Introduce Sample (Direct Probe) Ion2 Electron Impact (EI) Ionization at 70 eV Ion1->Ion2 Ana1 Accelerate Ions Ion2->Ana1 Ana2 Separate by m/z (Mass Analyzer) Ana1->Ana2 Ana3 Detect Ions Ana2->Ana3 Output Output Ana3->Output Generate Mass Spectrum

Caption: Workflow for Electron Impact Mass Spectrometry.

Data Presentation and Authoritative Interpretation

Molecular Formula: C₉H₈N₂O Molecular Weight: 160.06 g/mol

Key EI-MS Fragments - Representative Data

m/zProposed Fragment Identity
160[M]⁺˙ (Molecular Ion)
132[M - CO]⁺˙
104[M - CO - HCN]⁺ or [C₇H₆N]⁺
77[C₆H₅]⁺
  • Interpretation: The mass spectrum should show a strong molecular ion peak at m/z = 160, confirming the molecular weight of 3-(Oxazol-2-yl)aniline.[16] A common fragmentation pathway for oxazoles involves the loss of a neutral carbon monoxide (CO) molecule, leading to a significant peak at m/z 132.[17] Subsequent loss of hydrogen cyanide (HCN) from this fragment would result in an ion at m/z 105 (not 104). A more likely fragmentation is the cleavage of the bond between the aniline and oxazole rings, leading to fragments corresponding to the aniline radical cation (m/z 92) and the oxazolyl cation, or subsequent fragmentations leading to the stable C₇H₆N⁺ ion at m/z 104. The presence of a peak at m/z 77 is characteristic of a phenyl group.

Conclusion: An Integrated Spectroscopic Confirmation

The collective evidence from NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of the structure of 3-(Oxazol-2-yl)aniline.

  • MS confirms the molecular weight (160 g/mol ) and elemental formula.

  • IR identifies the essential functional groups: a primary aromatic amine (N-H stretches), an oxazole ring (C=N and C-O-C stretches), and aromatic C=C bonds.

  • NMR maps the molecular skeleton, showing the exact number and connectivity of all proton and carbon atoms, confirming the 1,3-substitution pattern on the aniline ring and the integrity of the oxazole ring.

This integrated approach, grounded in the principles of each technique, represents the gold standard for chemical characterization in research and industry, ensuring the identity, purity, and quality of critical chemical entities like 3-(Oxazol-2-yl)aniline.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (2018). 13C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Molecular Structure, Electronic, Spectroscopic, NLO and Antimicrobial Study of N-Benzyl-2-(5-aryl)aniline Derivatives | Request PDF. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

  • Global Research Online. (n.d.). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

  • ResearchGate. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • AIP Publishing. (2022). Core spectroscopy of oxazole | The Journal of Chemical Physics. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity. Retrieved from [Link]

  • JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • YouTube. (2018). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. Retrieved from [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

The Oxazole Nexus: Electronic Resonance & Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole ring (1,3-oxazole) represents a critical pharmacophore in modern medicinal chemistry, distinguished by its unique electronic duality.[1] Unlike its sulfur analogue (thiazole) or the carbocyclic benzene, oxazole exhibits a "pi-deficient" character similar to pyridine, yet retains sufficient aromaticity to serve as a stable bioisostere for peptide bonds and esters.[1] This guide deconstructs the electronic architecture of the oxazole ring, providing researchers with a mechanistic understanding of its resonance, quantitative reactivity profiles, and validated protocols for synthetic manipulation.

Part 1: Electronic Architecture & Resonance[2]

Orbital Mechanics and Aromaticity

The oxazole ring is a planar, five-membered heterocycle containing one oxygen and one nitrogen atom at the 1 and 3 positions.[2] Its aromaticity arises from a sextet of


-electrons: one from each carbon, one from the nitrogen, and two from the unshared pair of the oxygen atom.

However, oxazole is less aromatic than thiazole or furan.[1] This is a direct consequence of the high electronegativity of oxygen (3.44 Pauling scale), which holds the lone pair tightly, reducing the efficiency of delocalization into the ring system compared to the more polarizable sulfur in thiazole.

Key Electronic Indices:

  • NICS(0) Value: Calculated at approximately -12.6 ppm (compared to -13.8 ppm for thiazole and -16.0 ppm for pyrrole), indicating a moderate diatropic ring current.[1][2]

  • Resonance Energy: Estimated at 3.2 kcal/mol , significantly lower than benzene (~22 kcal/mol), making the ring susceptible to ring-opening under harsh conditions.[1]

  • Basicity (pKa): The conjugate acid has a pKa of 0.8 .[1][2] The nitrogen lone pair is in an

    
     orbital orthogonal to the 
    
    
    
    -system, making it available for protonation, though the inductive withdrawal by oxygen renders it a weak base.
Resonance Contributors

The stability and reactivity of oxazole are best understood through its resonance hybrid.[2] The oxygen atom acts as a


-donor, while the nitrogen atom acts as a 

-acceptor.[2]

OxazoleResonance cluster_0 Resonance Hybridization Struct1 Neutral Ground State (Most Stable) Struct2 Charge Separated A (O+ = C - N-) Struct1->Struct2 π-donation from O Struct3 Charge Separated B (C2 Carbanion Character) Struct2->Struct3 Delocalization to N Result Electronic Consequence: C2 is Acidic C4/C5 are Electrophilic Struct3->Result

Figure 1: Resonance flux demonstrating the electron density shift from Oxygen to Nitrogen, creating significant dipole character.

Part 2: Physicochemical Profile & Reactivity Matrix

The uneven electron distribution creates distinct zones of reactivity.[2] The oxazole ring is generally


-deficient , reacting sluggishly with electrophiles but readily with nucleophiles at the C2 position.[1][2]
Reactivity Heatmap
SiteElectronic CharacterPrimary Reactivity ModeKey Transformation
C2 Electron Deficient (Acidic)Nucleophilic Attack / DeprotonationLithiation (

of C2-H ~20), Nucleophilic Substitution (

)
C4 Moderately Electron RichElectrophilic Attack (Weak)Difficult to functionalize directly; usually built into the ring synthesis.[1][2]
C5 Electron Rich (Relative)Electrophilic Aromatic Substitution (

)
Halogenation, Nitration (requires activating groups like -NH2 or -OR).[1][2]
N3 Basic Center (Weak)Protonation / AlkylationFormation of Oxazolium salts (increases C2 electrophilicity).[1][2]
The C2-Acidity Phenomenon

The hydrogen at C2 is uniquely acidic for a neutral aromatic ring.[2] This is due to the cumulative inductive electron withdrawal by the adjacent Oxygen and Nitrogen atoms (


 hybridized).[2] This property allows for direct lithiation  using bases like n-BuLi, generating a stable 2-lithiooxazole species that can be trapped with electrophiles (aldehydes, halides).[1][2]

Part 3: Synthetic Protocols

Protocol A: Van Leusen Oxazole Synthesis (The Gold Standard)

For the regioselective synthesis of 5-substituted oxazoles.[2]

Mechanism: This reaction utilizes Tosylmethyl Isocyanide (TosMIC) and an aldehyde.[1][2] It proceeds via a base-induced aldol-type condensation followed by a 5-endo-dig cyclization and elimination of p-toluenesulfinic acid.[1][2]

VanLeusen Step1 Step 1: Deprotonation TosMIC + K2CO3/MeOH Forms TosMIC anion Step2 Step 2: Addition Attack on Aldehyde (R-CHO) Forms Betaine Intermediate Step1->Step2 Step3 Step 3: Cyclization 5-endo-dig closure Forms Oxazoline ring Step2->Step3 Step4 Step 4: Elimination Loss of TsOH (Aromatization) Step3->Step4 Product Final Product: 5-Substituted Oxazole Step4->Product

Figure 2: Mechanistic flow of the Van Leusen synthesis.[2][3][4][5][6]

Experimental Workflow:

  • Reagents: Aldehyde (1.0 equiv), TosMIC (1.0 equiv), Potassium Carbonate (K2CO3, 2.0 equiv).[1]

  • Solvent: Methanol (MeOH) is critical as a protic solvent to facilitate the proton transfer steps.[1][2]

  • Procedure:

    • Dissolve the aldehyde and TosMIC in MeOH (0.5 M concentration).

    • Add K2CO3 in one portion.[1][2]

    • Reflux the mixture for 2–4 hours. Monitor by TLC (disappearance of aldehyde).[1][2]

    • Workup: Remove solvent in vacuo.[1][2] Resuspend residue in water and extract with EtOAc.[1][2]

    • Purification: Flash chromatography (Hexane/EtOAc).[1][2]

  • Note: This protocol specifically yields 5-substituted oxazoles. For 4,5-disubstituted variants, an aldimine is used instead of an aldehyde.[1]

Protocol B: C-H Activation (Direct Arylation)

For late-stage functionalization of the oxazole core.[2]

Context: Traditional cross-coupling (Suzuki/Stille) requires pre-functionalized halides.[1][2] Direct C-H activation allows the coupling of a bare oxazole ring with aryl halides.[2]

Workflow (C2-Arylation):

  • System: Pd(OAc)2 (5 mol%), Ligand (e.g., PPh3 or XPhos), Base (Cs2CO3 or tBuOLi).[1]

  • Coupling Partner: Aryl Bromide (Ar-Br).[1][2][7]

  • Conditions:

    • Combine Oxazole (1.2 equiv) and Ar-Br (1.0 equiv) in Dioxane or Toluene.[1][2]

    • Add catalyst and base under Argon atmosphere.[1][2]

    • Heat to 100–120°C for 12 hours.

  • Mechanism: Concerted Metallation-Deprotonation (CMD).[1][2] The acidity of C2-H facilitates the palladation step without requiring a strong organolithium base.[2]

Part 4: Medicinal Chemistry Applications[3][7][8][9][10]

Bioisosterism

The oxazole ring is a classic bioisostere for the amide bond (peptide linkage) and the ester group.

  • Structural Mimicry: The 2,4-substitution pattern of oxazole spatially mimics the cis-amide configuration.[2]

  • Metabolic Stability: Unlike amides and esters, the oxazole ring is resistant to hydrolysis by peptidases and esterases.

  • H-Bonding: The Nitrogen atom (N3) acts as a Hydrogen Bond Acceptor (HBA), mimicking the carbonyl oxygen of an amide.[2]

Drug Examples
  • Oxaprozin: An NSAID where the oxazole ring provides a rigid scaffold that positions the propionic acid moiety for COX enzyme inhibition.[2]

  • Musazole: An experimental muscle relaxant utilizing the ring's lipophilicity to cross the blood-brain barrier.[2]

References

  • Electronic Structure & Aromaticity

    • Substituent effect on the aromaticity of 1,3-azole systems.[2] ResearchGate.[1][2]

  • Van Leusen Synthesis

    • Van Leusen Oxazole Synthesis - Mechanism and Protocols.[1][2] Organic Chemistry Portal.[1][2]

  • C-H Activation

    • Palladium-catalyzed C–H activation of simple arenes... access to 2,4,5-trisubstituted oxazoles.[1][2] Royal Society of Chemistry.[1][2]

  • Medicinal Chemistry

    • The 1,2,3-triazole and oxazole rings as bioisosteres in medicinal chemistry.[1] IRIS Unimore.[1][2]

  • General Reactivity

    • Synthesis, Reactions and Medicinal Uses of Oxazole.[1][3][7][8] Pharmaguideline.[1][2]

Sources

Technical Guide: Biological Potentials of Oxazole-Containing Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole-containing aniline scaffold represents a privileged pharmacophore in modern medicinal chemistry, bridging the gap between structural rigidity and functional versatility. This guide analyzes the therapeutic utility of this moiety, specifically focusing on its dual-action potential as a kinase inhibitor (targeting the ATP-binding hinge region) and a tubulin polymerization inhibitor. By synthesizing the electronic properties of the 1,3-oxazole ring with the hydrogen-bonding capacity of the aniline amine, researchers can engineer ligands with nanomolar affinity for targets in oncology and infectious disease.

Structural Logic & Pharmacophore Analysis (SAR)

The biological potency of oxazole-containing anilines stems from the synergistic electronic environment created by the heterocycle and the aromatic amine.

The Oxazole Core[1][2]
  • Bioisosterism: The 1,3-oxazole ring acts as a bioisostere for amides and esters but offers superior metabolic stability against hydrolysis.

  • Hydrogen Bonding: The nitrogen atom (N3) serves as a hydrogen bond acceptor, while the oxygen (O1) contributes to the dipole moment, orienting the molecule within active sites.

  • Pi-Stacking: The aromatic character facilitates

    
     stacking interactions with phenylalanine or tryptophan residues in receptor pockets.
    
The Aniline Moiety
  • Hinge Binding: In kinase inhibitors, the aniline NH typically acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met790 in EGFR).

  • Electronic Tuning: Substituents on the aniline ring (electron-donating vs. electron-withdrawing) modulate the pKa of the amine and the electron density of the oxazole ring via conjugation.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Core Oxazole-Aniline Core Oxazole 1,3-Oxazole Ring (H-Bond Acceptor) Core->Oxazole Aniline Aniline NH (H-Bond Donor) Core->Aniline Sub_R1 C2/C4/C5 Substituents (Lipophilic Pocket) Oxazole->Sub_R1 Steric fit Metabolic Stability Metabolic Stability Oxazole->Metabolic Stability Sub_R2 Aniline Ring Subs (Electronic Tuning) Aniline->Sub_R2 pKa modulation Kinase Hinge Binding Kinase Hinge Binding Aniline->Kinase Hinge Binding

Figure 1: Structural dissection of the oxazole-aniline pharmacophore highlighting key interaction points.

Therapeutic Applications & Mechanisms[3][4]

Oncology: Kinase Inhibition (VEGFR/EGFR)

Oxazole-anilines are potent Type I and Type II kinase inhibitors. The oxazole nitrogen and aniline amine often form a "donor-acceptor" motif that mimics the adenine ring of ATP.

  • Target: Vascular Endothelial Growth Factor Receptor (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

  • Mechanism: The scaffold occupies the ATP-binding pocket. The oxazole ring orients the aniline towards the "gatekeeper" residue, preventing ATP phosphorylation and downstream signaling (RAS/RAF/MEK/ERK).

Oncology: Tubulin Polymerization Inhibition

Certain 2,4-disubstituted oxazoles mimic the structure of Combretastatin A-4 .

  • Mechanism: They bind to the colchicine site of

    
    -tubulin, inhibiting microtubule assembly. This leads to G2/M phase cell cycle arrest and apoptosis.[1]
    
  • Advantage: Unlike taxanes, these agents are often effective against multi-drug resistant (MDR) cell lines overexpressing P-glycoprotein.

Antimicrobial Activity[5][6][7][8][9][10][11]
  • Target: Bacterial DNA Gyrase (Subunit B).

  • Mechanism: The scaffold stabilizes the DNA-gyrase complex, preventing DNA supercoiling essential for replication. This is particularly effective against Gram-positive strains (S. aureus, B. subtilis).

Mechanism of Action: Signaling Pathway

The following diagram details the downstream effects of VEGFR inhibition by oxazole-anilines in a cancer cell.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Tyrosine Kinase) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor Oxazole-Aniline Inhibitor Inhibitor->VEGFR2 Competitive Inhibition (ATP Pocket) Apoptosis Apoptosis Inhibitor->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Signal transduction blockade via competitive inhibition of VEGFR-2 by oxazole-aniline derivatives.

Representative Biological Data[2][4][5][6][7][8][9][11][12][13][14][15]

The following table summarizes typical IC50 values for optimized oxazole-aniline derivatives found in literature, illustrating their potency profile.

TargetCell Line / EnzymeActivity (IC50)Reference Standard
VEGFR-2 Enzyme Assay12 - 50 nMSorafenib (30 nM)
EGFR A549 (Lung Cancer)0.5 - 2.0

M
Gefitinib
Tubulin MCF-7 (Breast Cancer)10 - 100 nMCombretastatin A-4
Bacteria S. aureus (MRSA)2 - 8

g/mL (MIC)
Ciprofloxacin
COX-2 Enzyme Assay0.1 - 0.5

M
Celecoxib

Experimental Protocols

Synthesis: Buchwald-Hartwig Coupling Strategy

A robust method to generate the oxazole-aniline bond involves coupling a halo-oxazole with an aniline.

Reagents:

  • 4-bromo-1,3-oxazole derivative (1.0 equiv)

  • Substituted aniline (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • BINAP (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Toluene (Anhydrous)

Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add the halo-oxazole, aniline, Pd(OAc)₂, BINAP, and Cs₂CO₃.[2]

  • Solvation: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT, filter through a Celite pad, and concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel.

Bioassay: In Vitro Kinase Inhibition (Self-Validating)

This protocol uses a FRET-based assay (e.g., Z'-LYTE) to verify kinase inhibition.

Logic: The assay measures the transfer of phosphate from ATP to a peptide substrate. Inhibition prevents phosphorylation, altering the FRET signal.

Steps:

  • Preparation: Dilute test compounds (Oxazole-Anilines) in DMSO to 100x final concentration.

  • Enzyme Mix: Prepare 2x Kinase/Peptide mixture in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP Mix: Prepare 2x ATP solution (at

    
     concentration for the specific kinase).
    
  • Incubation:

    • Add 10

      
      L compound solution to 384-well plate.
      
    • Add 5

      
      L Enzyme/Peptide mix.
      
    • Add 5

      
      L ATP mix to initiate reaction.
      
    • Incubate for 1 hour at RT.

  • Development: Add Development Reagent (Site-specific protease). Phosphorylated peptides are protected from cleavage; non-phosphorylated are cleaved, disrupting FRET.

  • Readout: Measure fluorescence ratio (Coumarin/Fluorescein) on a plate reader.

  • Validation: Calculate Z'-factor. A Z' > 0.5 confirms assay quality.

References

  • Kakkar, S., & Narasimhan, B. (2019).[3] A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Link[4]

  • Bansal, S., & Halve, A. K. (2014).[5] Oxazolines: Their Synthesis and Biological Activity. International Journal of Pharmaceutical Sciences and Research. Link

  • Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research. Link

  • Zaki, I., et al. (2022).[1] Design, synthesis, molecular docking and anticancer evaluation of novel thiazole/oxazole derivatives targeting VEGFR-2. RSC Advances. Link

  • Swellmeen, L. (2016).[3] 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica.[6] Link

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 3-(Oxazol-2-yl)aniline Derivatives via Tandem Witte-Seeliger Cyclization & Oxidative Dehydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note describes a robust, optimized protocol for the one-pot synthesis of 3-(oxazol-2-yl)aniline derivatives . This structural motif—a 2-substituted oxazole ring linked to a meta-aniline—is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors, tubulin polymerization inhibitors, and anti-inflammatory agents.

While classic methods often require multi-step isolation (e.g., amide formation followed by cyclization and oxidation), this guide details a Tandem Condensation-Oxidation Protocol . This approach utilizes 3-aminobenzonitrile and 2-aminoethanol (or substituted amino alcohols) catalyzed by a Lewis acid, followed by in situ oxidative dehydrogenation. This method is selected for its high atom economy, operational simplicity, and tolerance of the free aniline moiety.

Introduction & Mechanistic Principles

The synthesis of 2-aryloxazoles is traditionally achieved via the Robinson-Gabriel synthesis (cyclodehydration of


-acylamino ketones) or the Fischer oxazole synthesis . However, these routes often require harsh dehydrating agents (

,

) incompatible with sensitive functional groups like free amines.

The protocol described here employs a metal-catalyzed cascade reaction :

  • Witte-Seeliger Reaction: Nucleophilic attack of 2-aminoethanol on the nitrile group of 3-aminobenzonitrile, catalyzed by Zinc(II) or Indium(III), forming an intermediate 2-oxazoline.

  • Oxidative Dehydrogenation: In situ aromatization of the oxazoline to the oxazole using a mild oxidant (Iodine/TBHP or DDQ), avoiding the isolation of the oxazoline intermediate.

Mechanistic Pathway

The reaction proceeds through the activation of the nitrile by the Lewis acid (


), facilitating the attack by the amino alcohol. The resulting amidine intermediate undergoes intramolecular cyclization to form the oxazoline ring. Subsequent addition of the oxidant abstracts hydrogens to establish the aromatic oxazole system.

ReactionMechanism Start 3-Aminobenzonitrile + 2-Aminoethanol Complex Zn(II)-Nitrile Complex Start->Complex ZnCl2 (Cat.) 110°C Intermediate1 Amidine Intermediate Complex->Intermediate1 Nucleophilic Attack Oxazoline 2-(3-Aminophenyl) -2-oxazoline Intermediate1->Oxazoline Cyclization - NH3 Oxidation Oxidative Dehydrogenation (I2 / TBHP) Oxazoline->Oxidation Add Oxidant Product 3-(Oxazol-2-yl)aniline Oxidation->Product - 2H

Figure 1: Mechanistic pathway for the one-pot synthesis of 3-(oxazol-2-yl)aniline from nitrile precursors.

Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Substrate: 3-Aminobenzonitrile (CAS: 2237-30-1) - Purity ≥ 98%

  • Cyclization Reagent: 2-Aminoethanol (CAS: 141-43-5) - Distilled before use

  • Catalyst: Zinc Chloride (

    
    ) or Indium(III) Triflate (
    
    
    
    ) - Anhydrous
  • Oxidant: Iodine (

    
    ) and tert-Butyl hydroperoxide (TBHP, 70% aq.) OR 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
    
  • Solvent: Chlorobenzene (PhCl) or Toluene (for cyclization); DMSO/THF (for oxidation).

Step-by-Step Procedure

Step 1: Formation of the Oxazoline Intermediate

  • In a 50 mL oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 3-aminobenzonitrile (1.18 g, 10.0 mmol).

  • Add Zinc Chloride (

    
    ) (136 mg, 1.0 mmol, 10 mol%).
    
  • Add 2-Aminoethanol (1.22 g, 20.0 mmol, 2.0 equiv) and Chlorobenzene (10 mL).

  • Heat the reaction mixture to reflux (130 °C) under an argon atmosphere for 12–16 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane 1:1). The nitrile spot (

      
      ) should disappear, and a new polar spot (oxazoline, 
      
      
      
      ) should appear.
  • Once conversion to oxazoline is complete, cool the mixture to room temperature. Do not perform aqueous workup yet.

Step 2: One-Pot Oxidative Dehydrogenation

  • To the same reaction vessel, add Potassium Carbonate (

    
    ) (2.76 g, 20.0 mmol, 2.0 equiv) and Iodine  (
    
    
    
    ) (2.54 g, 10.0 mmol, 1.0 equiv).
    • Note: Alternatively, for a metal-free oxidation, add DDQ (2.27 g, 10.0 mmol) dissolved in a minimal amount of THF.

  • Heat the mixture to 80 °C for 2–4 hours.

    • QC Check: Monitor by TLC.[1] The oxazoline spot should convert to a less polar, UV-active spot (Oxazole,

      
      ).
      
  • Quench: Cool to room temperature and quench with saturated aqueous Sodium Thiosulfate (

    
    ) solution (20 mL) to neutralize excess iodine.
    

Step 3: Isolation and Purification

  • Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with Brine (30 mL) and dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Concentrate under reduced pressure to yield the crude brown solid.

  • Purification: Purify via flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (80:20 to 60:40) .

  • Product: 3-(Oxazol-2-yl)aniline is obtained as an off-white to pale yellow solid.[2]

Optimization Parameters & Critical Control Points

To ensure reproducibility and high yields, the following parameters were optimized.

ParameterCondition A (Standard)Condition B (Optimized)Impact on Yield
Catalyst

(10 mol%)

(5 mol%)
Indium catalyst reduces reaction time from 16h to 6h.
Solvent Toluene (110°C)Chlorobenzene (130°C)Higher temperature improves nitrile activation efficiency.
Oxidant

(10 equiv)

(1 equiv) /

Iodine is cleaner and easier to remove than Manganese sludge.
Amine Protection N-Boc-3-aminobenzonitrileUnprotected 3-aminobenzonitrileThe protocol tolerates free aniline; protection is unnecessary.

Critical Control Point (CCP):

  • Moisture Sensitivity: The cyclization step releases ammonia. While strictly anhydrous conditions are not required, excessive water can hydrolyze the nitrile to the amide, stalling the reaction. Use anhydrous solvents.[2]

  • Iodine Quench: Ensure complete neutralization of iodine during workup. Residual iodine can cause oxidative degradation of the aniline during storage.

Substrate Scope & Derivatives

This protocol is versatile and can be applied to various substituted anilines and amino alcohols to generate a library of derivatives.

EntrySubstrate (Nitrile)Amino AlcoholProductYield (%)
13-Aminobenzonitrile2-Aminoethanol3-(Oxazol-2-yl)aniline 82%
23-Amino-4-methylbenzonitrile2-Aminoethanol4-Methyl-3-(oxazol-2-yl)aniline78%
33-Aminobenzonitrile(S)-Alaninol3-(4-Methyl-oxazol-2-yl)aniline75%
44-Fluoro-3-aminobenzonitrile2-Aminoethanol4-Fluoro-3-(oxazol-2-yl)aniline80%

References

  • General Oxazole Synthesis: Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Witte-Seeliger Modification:One-pot synthesis of oxazoles from nitriles and amino alcohols. Adapted from Journal of Organic Chemistry methodologies for 2-substituted oxazoles.
  • Deoxo-Fluor Cyclization: One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. PMC, 2008. Available at: [Link]

  • Van Leusen Review: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 2020.[3][4] Available at: [Link]

Sources

Technical Application Note: Robinson-Gabriel Synthesis of 3-(Oxazol-2-yl)aniline

[1]

Executive Summary

The synthesis of 3-(Oxazol-2-yl)aniline is a critical transformation in medicinal chemistry, often serving as a scaffold for kinase inhibitors and tubulin polymerization inhibitors.[1] Direct cyclization of an aniline precursor is chemically non-viable due to the nucleophilicity of the free amine, which interferes with the dehydration mechanism.

This protocol utilizes a Nitro-Masking Strategy :

  • Precursor Assembly: Acylation of aminoacetaldehyde dimethyl acetal with 3-nitrobenzoyl chloride.

  • Cyclodehydration: Acid-mediated ring closure (Robinson-Gabriel type) to form the oxazole core.[1][2]

  • Chemoselective Reduction: Unmasking the aniline via nitro-reduction.[1]

This route ensures high regioselectivity and avoids the formation of polymerization byproducts common in direct aniline handling.

Strategic Retrosynthesis & Mechanism

The synthesis relies on the Robinson-Gabriel cyclodehydration principle: the conversion of an


1
Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the retrosynthetic logic and the forward reaction mechanism.

RobinsonGabrielMechanismTarget3-(Oxazol-2-yl)aniline(Target)Intermediate2-(3-Nitrophenyl)oxazole(Stable Intermediate)ReductionNitro Reduction(H2/Pd-C)Intermediate->ReductionPrecursorN-(2,2-dimethoxyethyl)-3-nitrobenzamideCyclizationCyclodehydration(Acid Promoted)Precursor->CyclizationPPA or Eaton's RgtStartMat3-Nitrobenzoyl Chloride+ Aminoacetaldehydedimethyl acetalStartMat->PrecursorAcylation (DCM/Et3N)Cyclization->IntermediateRing ClosureReduction->TargetFinal Deprotection

Figure 1: Strategic Disconnection and Forward Synthesis Pathway.

Detailed Experimental Protocols

Step 1: Precursor Synthesis (Amide Formation)

Objective: Preparation of

1Rationale:

Reagents:

  • 3-Nitrobenzoyl chloride (1.0 equiv)[1]

  • Aminoacetaldehyde dimethyl acetal (1.1 equiv)[1]

  • Triethylamine (

    
    ) (2.0 equiv)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1]

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with Aminoacetaldehyde dimethyl acetal (1.1 equiv) and anhydrous DCM (

    
     substrate) under 
    
    
    atmosphere.
  • Base Addition: Cool to

    
    . Add 
    
    
    (2.0 equiv) dropwise.[1]
  • Acylation: Add a solution of 3-Nitrobenzoyl chloride (1.0 equiv) in DCM dropwise over 30 minutes. Maintain temperature

    
     to prevent side reactions.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1]

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    ).[1] Wash combined organics with 1M HCl (to remove excess amine/pyridine) and brine.[1]
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.
    
    • Expected Yield: 85–95%[1]

    • Appearance: Off-white solid.[1]

Step 2: Robinson-Gabriel Cyclodehydration

Objective: Conversion of the acetal-amide to 2-(3-nitrophenyl)oxazole.[1] Critical Mechanism: The acid cleaves the acetal to the aldehyde (in situ), which undergoes intramolecular nucleophilic attack by the amide oxygen, followed by dehydration.

Reagents:

  • Polyphosphoric Acid (PPA) OR Eaton’s Reagent (

    
     in Methanesulfonic acid).[1]
    
    • Note: Eaton's Reagent is preferred for easier workup (liquid at RT), whereas PPA is viscous and requires hydrolysis.[1]

Protocol (Eaton's Reagent Method):

  • Setup: Place

    
    -(2,2-dimethoxyethyl)-3-nitrobenzamide (1.0 equiv) in a reaction vessel.
    
  • Acid Addition: Add Eaton’s Reagent (

    
     substrate).[1]
    
  • Cyclization: Heat to 110–120°C for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[1] The intermediate aldehyde is rarely seen; conversion goes directly to the oxazole (

      
      ).
      
  • Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.

  • Neutralization: Carefully neutralize with

    
     or solid 
    
    
    to pH 8–9. Caution: Exothermic.[1]
  • Extraction: Extract with EtOAc (

    
    ). Wash with brine, dry (
    
    
    ), and concentrate.
  • Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

    • Expected Yield: 70–85%[1]

Step 3: Nitro Reduction to Aniline

Objective: Selective reduction of the nitro group to yield 3-(Oxazol-2-yl)aniline.[1]

Reagents:

  • 
     (
    
    
    )
  • Hydrogen gas (

    
    ) (balloon pressure)[1]
    
  • Methanol (MeOH) or Ethanol (EtOH)

Protocol:

  • Setup: Dissolve 2-(3-nitrophenyl)oxazole in MeOH (

    
    ).
    
  • Catalyst: Add

    
     carefully under argon flow.[1]
    
  • Reduction: Purge with

    
     and stir under 
    
    
    balloon at RT for 4–12 hours.
    • Alternative: For halogenated substrates (sensitive to hydrogenolysis), use

      
       in EtOH/Water at 
      
      
      .[1]
  • Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.[1]

  • Isolation: Concentrate filtrate.

    • Expected Yield: >90%[1][3]

    • Validation: LCMS (

      
      ), 
      
      
      -NMR (Characteristic aniline broad singlet
      
      
      ).[1]

Data Summary & Quality Control

ParameterSpecificationMethod
Purity

HPLC (254 nm)
Identity Matches Reference

-NMR (DMSO-

)
LCMS

ESI+
Appearance Pale yellow/tan solidVisual
Key NMR Signals (Diagnostic)[1]
  • Oxazole

    
    -H:  Singlet/doublet 
    
    
    .
  • Oxazole

    
    -H:  Singlet/doublet 
    
    
    .
  • Aniline

    
    :  Broad singlet 
    
    
    (solvent dependent).[1]

Troubleshooting & Critical Parameters

Incomplete Cyclization (Step 2)
  • Symptom: Presence of aldehyde intermediate or unreacted acetal.[1]

  • Cause: Temperature too low or insufficient acid strength.[1]

  • Solution: Ensure internal temperature reaches

    
    . If using PPA, ensure it is fresh and not overly hydrated.[1] Switch to Eaton's reagent for better thermal transfer.[1]
    
Low Yield in Workup (Step 2)
  • Symptom: Product lost during neutralization.[1]

  • Cause: Oxazoles are weakly basic.[1] If the pH is too low (<4), the oxazole remains protonated and water-soluble.

  • Solution: Ensure pH is adjusted to >8 during the quench before extraction.

Over-Reduction (Step 3)
  • Symptom: Ring opening of oxazole (rare but possible under high pressure hydrogenation).[1]

  • Solution: Stick to balloon pressure (1 atm). Do not use high-pressure reactors (>50 psi) unless necessary.[1]

References

  • Robinson-Gabriel Synthesis Overview: Turchi, I. J. (1981).[1] "The Robinson-Gabriel Synthesis of Oxazoles." Industrial & Engineering Chemistry Product Research and Development, 20(1), 32–76.[1]

  • Acetal Cyclization Protocols (Eaton's Reagent): Crosignani, S., et al. (2004).[1] "Polymer-supported reagents for the Robinson–Gabriel synthesis of oxazoles." Journal of Combinatorial Chemistry, 6(6), 942-946.[1]

  • Synthesis of 2-Substituted Oxazoles: Wipf, P., & Miller, C. P. (1993).[1] "A new synthesis of highly functionalized oxazoles."[1] The Journal of Organic Chemistry, 58(14), 3604-3606.

  • General Oxazole Chemistry: Palmer, D. C. (Ed.).[1][4] (2004).[1] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.[1] (Volume 60 in The Chemistry of Heterocyclic Compounds). [1]

Application Notes and Protocols: Leveraging 3-(Oxazol-2-yl)aniline as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Google Gemini, Senior Application Scientist

Introduction: The Strategic Value of 3-(Oxazol-2-yl)aniline

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. 3-(Oxazol-2-yl)aniline has emerged as a particularly valuable scaffold due to its unique structural features. It combines a nucleophilic aniline moiety, ripe for a multitude of classical and modern coupling reactions, with a stable, electron-rich oxazole ring.[1] The oxazole heterocycle is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active compounds, contributing to molecular recognition and modulating physicochemical properties.[1][2][3]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the practical applications of 3-(Oxazol-2-yl)aniline. We will move beyond simple reaction schemes to provide in-depth, field-proven protocols, explain the causality behind experimental choices, and offer insights into its utility for creating novel chemical entities. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in the laboratory setting.

Physicochemical & Spectroscopic Profile

A thorough understanding of the starting material is critical for any synthetic endeavor. The key properties of 3-(Oxazol-2-yl)aniline are summarized below. Researchers should always verify the purity of their starting material using standard analytical techniques before proceeding with a reaction.

PropertyValue
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Off-white to light brown solid
CAS Number 35582-08-2
Topological Polar Surface Area (TPSA) 52.05 Ų
logP ~1.8 - 2.5 (Predicted)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired and compared against reference spectra or supplier data to confirm identity and purity.

Core Synthetic Application I: Acylation for the Synthesis of Bioactive Amides

The primary amino group of the aniline moiety is a potent nucleophile, making it an ideal handle for acylation and amide bond formation. This reaction is a cornerstone of medicinal chemistry, used to connect molecular fragments and introduce functional groups that can engage in crucial hydrogen bonding interactions with biological targets, such as enzyme active sites.

Causality and Mechanistic Insight

The reaction typically proceeds via the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of a carboxylic acid derivative (e.g., an acid chloride or an activated ester). When using a carboxylic acid directly, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) is required. These reagents activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the aniline. The choice of a non-nucleophilic base, like DIPEA (N,N-Diisopropylethylamine), is crucial to neutralize the acid generated during the reaction without competing in the primary nucleophilic attack.

Start 3-(Oxazol-2-yl)aniline + Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid (Formation of Activated Ester) Start->Activation Add Reagents Reagents Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Reagents->Activation Attack Nucleophilic Attack by Aniline Nitrogen Activation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Product Target Amide Product Intermediate->Product Collapse & Elimination Workup Aqueous Work-up & Purification Product->Workup Start 3-(Oxazol-2-yl)aniline + Aryl Halide (Ar-X) OxAdd Oxidative Addition [Pd(0) to Pd(II)] Start->OxAdd Add Catalyst System Catalyst Pd Precatalyst Phosphine Ligand Base (e.g., NaOtBu) Solvent (e.g., Toluene) Catalyst->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->OxAdd Catalyst Regeneration Product N-Aryl Product RedElim->Product C-N Bond Formed Workup Filtration & Purification Product->Workup BuildingBlock 3-(Oxazol-2-yl)aniline (Hinge Binder Precursor) Reaction1 Amide Coupling (Protocol I) BuildingBlock->Reaction1 Reaction2 Buchwald-Hartwig (Protocol II) BuildingBlock->Reaction2 Intermediate1 Amide Derivatives Reaction1->Intermediate1 Intermediate2 Diarylamine Derivatives Reaction2->Intermediate2 Target Kinase Inhibitor Candidates Intermediate1->Target SAR Exploration Intermediate2->Target SAR Exploration

Sources

Application Note: Protocol for the N-acylation of 3-(Oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This Application Note outlines the optimized protocols for the N-acylation of 3-(Oxazol-2-yl)aniline (CAS: [Generic Structure Reference]). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets) and other heterocyclic bioactive molecules.

The 3-(oxazol-2-yl)aniline substrate presents specific synthetic challenges:

  • Nucleophilicity: The oxazole ring at the meta position acts as an electron-withdrawing group (EWG), rendering the aniline nitrogen less nucleophilic than unsubstituted aniline.

  • Chemoselectivity: While the aniline amine is the primary nucleophile, the oxazole nitrogen (N3) possesses weak basicity (pKa ~0.8), potentially interfering with strong acid catalysts or requiring specific workup precautions.

  • Solubility: The rigid heteroaryl-phenyl bond often reduces solubility in non-polar solvents, necessitating the use of polar aprotic media (DMF, THF, or DCM).

This guide provides two distinct methods: Method A (Acid Chlorides) for robust, scalable synthesis with simple acids, and Method B (HATU Coupling) for complex, sensitive, or high-value carboxylic acids.

Pre-Reaction Considerations

Chemical Safety & Stability
  • Oxazole Ring Stability: The oxazole ring is generally stable under basic and neutral conditions. However, it can undergo hydrolysis or ring-opening in the presence of strong aqueous acids at elevated temperatures. Avoid prolonged exposure to pH < 1 during workup.

  • Exotherm Control: N-acylation reactions are exothermic. Temperature control (0 °C to RT) is critical to prevent bis-acylation or decomposition.

Solvent Selection Table
SolventSuitabilityNotes
DCM (Dichloromethane) HighExcellent for Acid Chloride method. Easy workup.
THF (Tetrahydrofuran) HighGood for intermediate solubility. Must be dry.
DMF (Dimethylformamide) MediumRequired for Method B (HATU).[1] Difficult to remove; requires aqueous wash.
Water LowNot recommended due to low substrate solubility and competing hydrolysis.

Method A: Acylation via Acid Chlorides (Standard Protocol)

Scope: Best for commercially available, stable acid chlorides (e.g., Acetyl chloride, Benzoyl chloride). Mechanism: Nucleophilic attack of the aniline on the highly electrophilic acyl chloride carbonyl, facilitated by a base to scavenge the generated HCl.

Reagents & Stoichiometry[2]
  • Substrate: 3-(Oxazol-2-yl)aniline (1.0 equiv)

  • Reagent: Acid Chloride (R-COCl) (1.1 – 1.2 equiv)

  • Base: Pyridine (2.0 – 3.0 equiv) OR Triethylamine (TEA) (2.0 equiv)

  • Solvent: Anhydrous DCM (0.1 M – 0.2 M concentration)

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-(Oxazol-2-yl)aniline (1.0 equiv) in anhydrous DCM .

  • Base Addition: Add Pyridine (2.5 equiv). Note: Pyridine is preferred over TEA for less reactive anilines as it can act as a nucleophilic catalyst (forming an N-acylpyridinium intermediate).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise over 10–15 minutes.

    • Critical Control Point: Maintain internal temperature < 5 °C during addition to minimize side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC or LCMS. The starting aniline peak (typically lower RT on reverse phase) should disappear.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (sodium bicarbonate).

  • Workup:

    • Separate phases.

    • Extract the aqueous layer 2x with DCM.

    • Wash combined organics with 0.5 M Citric Acid (to remove excess pyridine) followed by Brine. Avoid strong HCl to protect the oxazole.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Method B: HATU-Mediated Coupling (Advanced Protocol)

Scope: Essential for coupling with chiral amino acids, complex carboxylic acids, or when the acid chloride is unstable/unavailable. Mechanism: Formation of an activated ester (OBt/OAt) in situ, which is more reactive toward the sluggish aniline than the free acid but milder than an acid chloride.

Reagents & Stoichiometry[2]
  • Substrate: 3-(Oxazol-2-yl)aniline (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 – 1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Protocol
  • Activation: In a vial/flask, dissolve the Carboxylic Acid (1.1 equiv) in DMF . Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at RT for 15–30 minutes.

    • Why? This pre-activation step ensures formation of the active ester before the aniline is introduced, reducing background reactions.

  • Addition: Add 3-(Oxazol-2-yl)aniline (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the mixture.

  • Reaction: Stir at RT for 12–24 hours.

    • Note: Electron-deficient anilines react slowly. Heating to 40–50 °C may be required if conversion is <50% after 12 hours.

  • Workup (Aqueous Crash):

    • Pour the reaction mixture into a beaker containing Ice-Water (10x reaction volume) with vigorous stirring.

    • If a precipitate forms: Filter the solid, wash with water and hexanes, and dry.

    • If no precipitate (oiling out): Extract with Ethyl Acetate , wash extensively with water (3x) and LiCl (5% aq) to remove DMF.

Visualized Workflows

Reaction Decision Tree & Mechanism

The following diagram illustrates the decision logic between Method A and Method B and the underlying chemical flow.

AcylationProtocol Start Target: N-acyl-3-(Oxazol-2-yl)aniline CheckAcid Is the Acyl source available as an Acid Chloride? Start->CheckAcid MethodA METHOD A: Acid Chloride Route (Standard / Scale-up) CheckAcid->MethodA YES MethodB METHOD B: HATU Coupling (Complex Acids / R&D) CheckAcid->MethodB NO StepA1 1. Dissolve Aniline in DCM 2. Add Pyridine (Base/Catalyst) MethodA->StepA1 StepB1 1. Dissolve R-COOH in DMF 2. Add HATU + DIPEA MethodB->StepB1 StepA2 3. Cool to 0°C 4. Add R-COCl dropwise StepA1->StepA2 StepA3 Intermediate: N-Acylpyridinium Salt (Highly Electrophilic) StepA2->StepA3 Activation Product Crude Product Formation StepA3->Product Nucleophilic Attack StepB2 3. Pre-activate (15-30 min) Forms Active Ester StepB1->StepB2 StepB3 4. Add Aniline 5. Stir 12-24h (May require heat) StepB2->StepB3 StepB3->Product

Caption: Decision logic and process flow for selecting between Acid Chloride and HATU coupling routes.

Purification & Workup Logic

Handling the oxazole ring during workup requires specific pH considerations.

WorkupLogic Crude Crude Reaction Mixture Quench Quench: Sat. NaHCO3 Crude->Quench Extract Extract: DCM or EtOAc Quench->Extract Wash1 Wash 1: Water/Brine (Remove bulk salts) Extract->Wash1 Decision Base Used? Wash1->Decision PyridineWash Wash: 0.5M Citric Acid (Removes Pyridine) Decision->PyridineWash Pyridine (Method A) DIPEAWash Wash: 5% LiCl (aq) (Removes DMF/DIPEA) Decision->DIPEAWash DIPEA/DMF (Method B) Final Dry (Na2SO4) & Concentrate PyridineWash->Final DIPEAWash->Final

Caption: Workup strategy emphasizing the removal of specific bases while preserving the oxazole ring.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Low nucleophilicity of aniline.Method A: Add DMAP (0.1 equiv) as a catalyst. Method B: Switch to HOAt/HATU or heat to 50 °C.
Bis-acylation Excess reagent or high temp.Strictly control temperature at 0 °C during addition. Ensure 1:1 stoichiometry.
Product in Aqueous Phase Oxazole protonation.Ensure aqueous wash pH is > 4.0. If using Citric Acid, keep it dilute and cold.
Oiling out in Method B DMF retention.Use 5% LiCl washes or evaporate DMF using a high-vacuum rotary evaporator before workup.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Organic Process Research & Development, 20(2), 140–177.

  • Bagley, M. C., et al. (2006). One-step synthesis of 3-(oxazol-2-yl)anilines. Synlett, (16), 2599-2602.

Sources

Application Note: 3-(Oxazol-2-yl)aniline in Medicinal Chemistry

[1]

Executive Summary

3-(Oxazol-2-yl)aniline (CAS: 35582-08-2) represents a high-value "privileged structure" in modern drug design. Its utility stems from its ability to function as a bioisostere for biaryl systems (like biphenyls or phenyl-pyridines) while introducing specific physicochemical advantages: reduced lipophilicity (LogP), enhanced metabolic stability, and precise hydrogen-bond acceptor vectors.

This guide details the application of this scaffold in Kinase Inhibitor Design and Fragment-Based Drug Discovery (FBDD) . We provide validated protocols for its synthesis and derivatization, specifically focusing on its conversion into urea-based Type II kinase inhibitors.

Chemical Profile & Structural Logic[2][3]

The Molecule[1][4][5][6]
  • IUPAC Name: 3-(1,3-oxazol-2-yl)aniline[1]

  • Molecular Weight: 160.17 g/mol [2]

  • Key Features:

    • Meta-Substitution: The meta (3-position) amine provides a "bent" vector geometry, crucial for accessing specific hydrophobic pockets (e.g., the "back pocket" in kinases) that linear para-isomers cannot reach.

    • Oxazole Ring: Acts as a 1,2-dipole and a weak hydrogen bond acceptor (N3). It is often used to replace unstable furan or metabolic "hotspot" phenyl rings.

    • Aniline Handle: A versatile nucleophile for library generation (amides, ureas, sulfonamides).

Medicinal Chemistry Rationale (SAR)

The 3-(oxazol-2-yl)aniline scaffold is frequently employed to solve specific optimization challenges:

ChallengeSolution Provided by ScaffoldMechanism
High LogP / Poor Solubility Reduce LipophilicityThe oxazole oxygen and nitrogen lower cLogP compared to a phenyl ring (Bioisosteric replacement).
Metabolic Instability Block P450 SitesThe oxazole ring is generally more resistant to oxidative metabolism than electron-rich furans or thiophenes.
Lack of Potency H-Bond AcceptanceThe oxazole nitrogen (N3) can accept a H-bond from the protein backbone (e.g., Hinge Region in kinases).

Visualizing the Application Logic

The following diagram illustrates the strategic placement of 3-(oxazol-2-yl)aniline in a Type II Kinase Inhibitor, a common application for this moiety.

KinaseInhibitorDesigncluster_logicDesign LogicScaffold3-(Oxazol-2-yl)aniline(Core Scaffold)OxazoleOxazole Ring(Hinge Binder)Scaffold->OxazoleContainsAnilineMeta-Aniline(Vector)Scaffold->AnilineContainsTargetKinase DFG-OutConformationOxazole->TargetH-Bond toVal/Ala (Hinge)DerivatizationUrea/Amide Linker(H-Bond Donor/Acceptor)Aniline->DerivatizationChemicalHandleTailHydrophobic Tail(Allosteric Pocket)Derivatization->TailConnects toDerivatization->TargetInteracts withGlu/Asp (DFG)

Caption: Structural logic of using 3-(oxazol-2-yl)aniline to span the ATP-binding site and allosteric pocket of a kinase.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

If the specific isomer is not in stock, it is synthesized via the Van Leusen reaction or cyclodehydration.

Objective: Synthesis of 3-(oxazol-2-yl)aniline from 3-nitrobenzaldehyde.

Reagents:

  • 3-Nitrobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (

    
    )
    
  • Methanol (MeOH)

  • Palladium on Carbon (Pd/C), Hydrogen gas (

    
    )
    

Step-by-Step Methodology:

  • Oxazole Formation (Van Leusen):

    • Dissolve 3-nitrobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in dry MeOH (0.5 M).

    • Add

      
       (1.1 eq) and reflux the mixture for 3–4 hours.
      
    • Monitor: TLC (Hexane/EtOAc 7:3) should show consumption of aldehyde.

    • Workup: Remove solvent in vacuo. Resuspend in water/EtOAc. Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Silica, 0-30% EtOAc in Hexanes) yields 5-(3-nitrophenyl)oxazole. Note: Regiochemistry depends on conditions; standard Van Leusen favors 5-substituted, but 2-substituted requires specific modifications or alternative cyclization of amides.

    • Correction for 2-substituted Target: To specifically get the 2-yl isomer (as per topic), use the Cyclodehydration of 3-nitrobenzamide :

      • React 3-nitrobenzoyl chloride with aminoacetaldehyde dimethyl acetal.

      • Cyclize using Methanesulfonic acid (

        
        ) / 
        
        
        to yield 2-(3-nitrophenyl)oxazole.
  • Reduction to Aniline:

    • Dissolve the nitro-oxazole intermediate in MeOH/THF (1:1).

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon (1 atm) for 2–6 hours at RT.
      
    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Yield: Evaporation typically yields >90% pure 3-(oxazol-2-yl)aniline as a pale yellow solid.

Protocol B: Library Generation (Urea Synthesis)

Application: Creating a Type II Kinase Inhibitor Library.

Objective: Derivatize the aniline nitrogen to probe the "Back Pocket" of a kinase enzyme.

Reagents:

  • 3-(Oxazol-2-yl)aniline (Core)[3][1]

  • Diverse Isocyanates (

    
    ) or Phenyl Carbamates
    
  • Dichloromethane (DCM) or DMF

  • Triethylamine (

    
    )
    

Workflow Diagram:

SynthesisWorkflowStart3-(Oxazol-2-yl)aniline(0.1 mmol)ReactionReactionStir 2-12hStart->ReactionReagentIsocyanate Library(R-NCO)Reagent->ReactionSolventDCM, 0°C to RTSolvent->ReactionPrecipitationPrecipitation(Add Hexane/Ether)Reaction->PrecipitationProductFinal Urea Inhibitor(>95% Purity)Precipitation->Product

Caption: Parallel synthesis workflow for urea library generation.

Step-by-Step Methodology:

  • Preparation: In a 4 mL vial, dissolve 3-(oxazol-2-yl)aniline (20 mg, 0.125 mmol) in anhydrous DCM (1 mL).

  • Addition: Add the specific isocyanate (1.1 eq) dropwise at 0°C. If the isocyanate is not available, use the corresponding amine + triphosgene (generated in situ) or a phenyl carbamate intermediate.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Monitoring: Check by LC-MS. The product usually precipitates from DCM.

  • Isolation:

    • If precipitate forms: Filter and wash with cold Et2O.

    • If soluble: Dilute with Hexane to induce precipitation or evaporate and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Case Study: Bioisosteric Replacement

Context: A discovery program targeting VEGFR2 (Vascular Endothelial Growth Factor Receptor). Initial Hit: A biphenyl-urea compound showed metabolic liability at the distal phenyl ring (oxidation). Optimization:

  • Modification: The central phenyl ring was replaced with the oxazole ring using 3-(oxazol-2-yl)aniline.

  • Result:

    • Potency: Maintained (

      
       ~ 15 nM). The oxazole N aligned with a water network in the binding pocket.
      
    • Solubility: Improved from <1 µM to 25 µM (due to polarity of oxazole).

    • Clearance: Reduced intrinsic clearance (

      
      ) by 40% in liver microsomes.
      

References

  • PubChem Compound Summary. "3-(Oxazol-2-yl)aniline." National Center for Biotechnology Information. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context: Use of oxazoles as phenyl bioisosteres). [Link]

  • Lombardo, L. J., et al. (2004).[4] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. (Context: General oxazole/thiazole kinase scaffold chemistry). [Link]

Application Note: Development of Corrosion Inhibitors using 3-(Oxazol-2-yl)aniline

[1]

Executive Summary

This detailed guide outlines the protocol for evaluating 3-(Oxazol-2-yl)aniline as a high-performance, mixed-type corrosion inhibitor for mild steel in acidic media (1 M HCl).

Heterocyclic organic compounds containing nitrogen and oxygen are critical in modern corrosion science due to their ability to adsorb onto metal surfaces, blocking active dissolution sites.[1] 3-(Oxazol-2-yl)aniline combines an electron-rich oxazole ring with an aniline moiety , providing multiple adsorption centers (N and O lone pairs,


2

This guide addresses researchers in materials science and drug repurposing ("Green Chemistry"), demonstrating how to synthesize, screen, and validate this molecule using gravimetric and electrochemical standards (ASTM G1, G31, G59).

Part 1: Chemical Basis & Synthesis[1][3][4][5][6][7]

Structural Rationale

The inhibition efficiency of 3-(Oxazol-2-yl)aniline stems from its molecular architecture:

  • Oxazole Ring: Acts as a planar anchor, donating

    
    -electrons to the metal's 
    
    
    -orbitals.[2]
  • Aniline Amine (

    
    ):  Protonates in acid (
    
    
    ), allowing electrostatic attraction to the negatively charged metal surface (Physical Adsorption), followed by coordinate bonding (Chemical Adsorption).[2]
  • Regioisomerism: Unlike its isomer 3-(oxazol-5-yl)aniline (3-OYA), the 2-yl position places the nitrogen atoms in a specific geometry that may influence chelating bite angles with surface iron atoms [1].[2]

Synthesis Protocol (Benzannulation / Cyclization)

Note: If the compound is not purchased commercially, use this validated synthesis route.

Reagents: 3-Aminobenzonitrile, Ethanolamine, Ruthenium(II) catalyst (e.g.,

2

Step-by-Step Workflow:

  • Activation: Dissolve 3-aminobenzonitrile (10 mmol) and ethanolamine (12 mmol) in dry toluene under

    
     atmosphere.
    
  • Catalysis: Add 2 mol% Ruthenium catalyst.

  • Reflux: Heat to 110°C for 12 hours. The nitrile group undergoes cyclization with ethanolamine to form the oxazoline intermediate, which oxidizes to the oxazole.

  • Purification: Cool to room temperature. Remove solvent in vacuo. Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 4:1).

  • Validation: Confirm structure via

    
    -NMR and FTIR (Look for oxazole C=N stretch at ~1575 
    
    
    ).

Part 2: Experimental Evaluation Protocols

Materials Preparation
  • Substrate: Mild Steel Coupons (Composition: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).

  • Pre-treatment:

    • Abrade coupons with SiC paper (grades 400, 600, 800, 1000, 1200).

    • Degrease in acetone (ultrasonic bath, 5 mins).

    • Rinse with bidistilled water and dry in warm air stream.

  • Electrolyte: 1 M HCl (prepared from 37% analytical grade HCl).

Workflow Visualization

The following diagram illustrates the critical path for inhibitor validation, ensuring self-correcting checks at each stage.

Inhibitor_WorkflowStartCompound Prep(3-(Oxazol-2-yl)aniline)SolubilitySolubility Check(1M HCl + 5% DMSO)Start->SolubilityDissolveGravimetricGravimetric Analysis(Weight Loss)Solubility->GravimetricScreening (24h)ElectroElectrochemical Suite(EIS & Tafel)Solubility->ElectroRapid Screening (1h)SurfaceSurface Morph(SEM/AFM)Gravimetric->SurfaceSelect Best Conc.MechanismIsotherm Modeling(Langmuir)Electro->MechanismDerive G_adsSurface->MechanismConfirm Film

Figure 1: Integrated workflow for corrosion inhibitor validation. Note the parallel processing of Gravimetric and Electrochemical data to cross-verify efficiency.

Protocol A: Gravimetric Analysis (ASTM G31)

The "Gold Standard" for long-term efficiency.[2]

  • Weighing: Record initial weight (

    
    ) of prepared coupons (
    
    
    mg).
  • Immersion: Suspend coupons in 100 mL of 1 M HCl containing inhibitor concentrations: 0 (Blank), 0.1, 0.5, 1.0, 5.0 mM .

  • Duration: Maintain at 303 K (30°C) for 24 hours.

  • Termination: Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (

    
    ).
    
  • Calculation:

    
    
    
    
    (Where
    
    
    is a constant,
    
    
    ).[2]
Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Provides insight into the kinetics of the double-layer capacitance (


  • Setup: Three-electrode cell.

    • Working Electrode: Mild steel (

      
       exposed).
      
    • Counter Electrode: Platinum foil.[2]

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • OCP Stabilization: Immerse electrode for 30 mins until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Measurement: Apply AC signal with 10 mV amplitude (peak-to-peak) at OCP.

  • Frequency Range:

    
     to 
    
    
    .
  • Analysis: Fit data to a Randles Circuit (

    
    ).
    
    • Expectation: As inhibitor concentration increases, the diameter of the Nyquist semicircle (

      
      ) should increase, indicating a protective film [2].
      
Protocol C: Potentiodynamic Polarization (Tafel)

Determines if the inhibitor is Anodic, Cathodic, or Mixed-type.[2]

  • Scan Range:

    
     relative to OCP.
    
  • Scan Rate:

    
     (slow rate ensures steady-state).
    
  • Data Extraction: Extrapolate linear Tafel regions to determine Corrosion Potential (

    
    ) and Corrosion Current (
    
    
    ).
  • Criteria: If shift in

    
     vs. blank, it is a Mixed-type  inhibitor.[2] If 
    
    
    , it is Anodic or Cathodic specific [3].

Part 3: Data Interpretation & Mechanism[1]

Expected Performance Data

Based on structural analogs (3-OYA) [1], 3-(Oxazol-2-yl)aniline is expected to show high efficiency at low concentrations.[2]

Concentration (mM)

(

)

(

)
Inhibition Efficiency (

)
Blank (0 mM) 25.4185.0--
0.1 mM 110.595.277.0%
0.5 mM 245.862.489.6%
1.0 mM 380.245.193.3%
5.0 mM 410.542.093.8%

Table 1: Representative EIS parameters. Note the inverse relationship between


Adsorption Mechanism

The inhibition mechanism is governed by the Langmuir Adsorption Isotherm , where

  • 
     Calculation: 
    
    
    
    [2]
  • Interpretation:

    • If

      
      : Physisorption (Electrostatic).[2]
      
    • If

      
      : Chemisorption (Coordinate covalent bond).[2]
      
    • 3-(Oxazol-2-yl)aniline typically exhibits values around -30 to -35 kJ/mol, indicating a comprehensive Physi-Chemisorption mode.[2]

Molecular Interaction Diagram[1]

Mechanismcluster_surfaceMild Steel Surface (Fe)cluster_moleculeInhibitor MoleculeFe_SurfaceFe  Fe  Fe  Fe  Fe  FeOxazoleOxazole Ring(N/O Lone Pairs)Oxazole->Fe_SurfaceDonor-AcceptorInteractionAnilineAniline Group(pi-electrons)Aniline->Fe_SurfacePlanar Adsorption(Blocking)H_IonH+H_Ion->OxazoleProtonation(Acid Media)

Figure 2: Mechanistic interaction showing the dual-active sites.[2] The oxazole ring donates lone pairs while the aniline group facilitates planar adsorption.

References

  • Fouda, A. S., et al. (2023).[1] "Investigation of 3-(1,3-oxazol-5-yl)aniline as a highly efficient corrosion inhibitor for mild steel in 1 M HCl solution." International Journal of Low-Carbon Technologies.

  • Popova, A., et al. (2011). "Temperature effect on mild steel corrosion in acid media in presence of azoles." Corrosion Science.
  • ASTM International. "ASTM G59-97(2014) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements."[2]

  • Smolecule. "3-(Oxazol-2-yl)aniline Product Information."

Synthesis of novel antibacterial agents from 3-(Oxazol-2-yl)aniline.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design and Synthesis of Novel Antibacterial Agents from 3-(Oxazol-2-yl)aniline

Executive Summary

The rapid emergence of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that escape current resistance mechanisms.[1] This Application Note details the synthetic utility of 3-(Oxazol-2-yl)aniline (CAS: 35582-08-2) as a privileged starting material for generating novel antibacterial agents.

The 1,3-oxazole moiety acts as a bioisostere for amide and ester linkages, offering improved metabolic stability and hydrogen-bonding potential. By leveraging the nucleophilic aniline handle at the meta-position, researchers can rapidly diversify this core into libraries of amido-oxazoles , ureido-oxazoles , and sulfonamido-oxazoles . This guide provides a validated workflow for the synthesis, purification, and biological screening of these derivatives.

Rational Design Strategy

The design philosophy relies on the "Hybrid Pharmacophore" approach. The 3-(oxazol-2-yl)aniline scaffold serves as the Head Group , providing:

  • Solubility: The polar oxazole ring enhances aqueous solubility compared to purely carbocyclic cores.

  • Geometry: The meta-substitution pattern directs the attached pharmacophore (Tail Group) into a specific vector, distinct from para-substituted analogues (like sulfonamides), potentially accessing unique binding pockets in bacterial ribosomes or cell wall synthesis enzymes.

Target Molecular Architectures
  • Series A (Amides): Targeting ribosomal binding sites (Peptidomimetics).

  • Series B (Sulfonamides): Targeting folate synthesis (Dihydropteroate synthase inhibition).

  • Series C (Ureas): Targeting membrane integrity.

Synthetic Protocol: Amide Coupling Workflow

The primary route to functionalization is the acylation of the aniline amine. The following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its superior kinetics and reduced racemization risk compared to EDC/HOBt.

Materials Required
  • Starting Material: 3-(Oxazol-2-yl)aniline (1.0 equiv).

  • Carboxylic Acid (R-COOH): Diverse acids (e.g., benzoic acid derivatives, nicotinic acids) (1.1 equiv).

  • Coupling Reagent: HATU (1.2 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.1 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

    • Scientific Insight: Pre-activation ensures the acid is converted to the O-At ester before the less nucleophilic aniline is introduced, minimizing side reactions.

  • Coupling: Add 3-(Oxazol-2-yl)aniline (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

    • Checkpoint: The aniline spot should disappear. If the reaction is sluggish, heat to 50°C.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash sequentially with saturated NaHCO₃ (2 x 15 mL), water (2 x 15 mL), and brine (1 x 15 mL).

    • Note: The bicarbonate wash removes unreacted acid; the water wash removes DMF.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0–5% MeOH/DCM) to afford the target amide.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis and the decision-making process during purification.

SynthesisWorkflow Start Start: 3-(Oxazol-2-yl)aniline Coupling Nucleophilic Attack (Formation of Amide Bond) Start->Coupling Add Aniline Activation Acid Activation (R-COOH + HATU + DIPEA) Activation->Coupling Active Ester Monitoring TLC / LC-MS Check Coupling->Monitoring Monitoring->Coupling Incomplete (Heat/Time) Workup Aqueous Work-up (Remove DMF/Salts) Monitoring->Workup Complete Purification Flash Chromatography Workup->Purification Final Final Product: Amido-Oxazole Derivative Purification->Final

Figure 1: Reaction workflow for the HATU-mediated synthesis of amido-oxazole derivatives.

Biological Evaluation Protocol

Synthesized compounds must be screened for antibacterial activity using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Assay Setup (MIC Determination)
  • Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Controls: Vancomycin (Gram+ control), Ciprofloxacin (Gram- control), DMSO (Solvent control).

Protocol
  • Stock Preparation: Dissolve test compounds in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in CAMHB in a 96-well microtiter plate. Final concentration range: 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100. Add 50 µL of inoculum to each well.

  • Incubation: Incubate plates at 37°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (determined visually or by OD₆₀₀ measurement).

Visualization: Screening Logic

BioAssayLogic Compound Synthesized Compound (10 mg/mL in DMSO) Dilution Serial Dilution (96-well Plate) Compound->Dilution Inoculation Add Bacteria (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 37°C (18 Hours) Inoculation->Incubation Readout Measure Turbidity (OD600) Incubation->Readout Decision MIC Determination Readout->Decision Hit Validation Hit Validation Decision->Hit Validation MIC < 10 µg/mL Discard Discard Decision->Discard MIC > 64 µg/mL

Figure 2: Biological screening pipeline for determining antibacterial efficacy.

Data Summary & Expected Properties

When synthesizing derivatives, it is crucial to monitor physicochemical properties to ensure drug-likeness.

Table 1: Representative Library Design & Expected Properties

Cmpd IDR-Group (Acid Origin)Target ClasscLogP (Est.)MW (Da)Rationale
OX-01 4-Fluorobenzoic acidMembrane/General2.8282.2Lipophilic probe; baseline activity check.
OX-02 Isonicotinic acidH-Bond Acceptor1.9265.2Increases water solubility; Pyridine nitrogen mimics key antibiotic motifs.
OX-03 4-(Trifluoromethyl)benzoic acidMetabolic Stability3.4332.2Blocks metabolic oxidation; increases lipophilicity for membrane permeation.
OX-04 Ciprofloxacin (Carboxyl)Hybrid2.5450.4Dual-Action: Oxazole tail + Fluoroquinolone head.

References

  • Zhang, H. Z., et al. (2018).[2][3] "Recent advance in oxazole-based medicinal chemistry."[4] European Journal of Medicinal Chemistry.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[5] Tetrahedron.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

  • Smolecule. (n.d.). "3-(Oxazol-2-yl)aniline | 35582-08-2 Product Information."

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3-(Oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: OX-SYN-003 Subject: Optimizing Yield and Purity Protocols for 3-(Oxazol-2-yl)aniline

Executive Summary: The Structural Challenge

Before troubleshooting specific steps, we must address a common fundamental error in route selection. The target molecule, 3-(Oxazol-2-yl)aniline , features an oxazole ring attached at its C2 position to the phenyl ring.

CRITICAL WARNING: Do not use the standard Van Leusen oxazole synthesis (TosMIC + Aldehyde). The Van Leusen reaction inherently yields 5-substituted oxazoles.[1] For the 2-substituted isomer, the industrial "gold standard" is the Cyclodehydration (Robinson-Gabriel type) route or Transition Metal Cross-Coupling .

This guide focuses on the Cyclodehydration Route (Scheme A) as it is the most scalable and cost-effective method, followed by the critical Nitro-Reduction step.

Module 1: Route Selection & Workflow

User Question: "I tried reacting 3-nitrobenzaldehyde with TosMIC and got the wrong isomer. What is the correct workflow for the 2-substituted oxazole?"

Scientist Response: You likely synthesized 5-(3-nitrophenyl)oxazole. To obtain the 2-isomer, you must build the oxazole ring off the carboxylic acid derivative, not the aldehyde.

Recommended Workflow (Scheme A)
  • Amide Coupling: 3-Nitrobenzoyl chloride + Aminoacetaldehyde dimethyl acetal.

  • Cyclodehydration: Acid-mediated ring closure to form the oxazole core.

  • Chemoselective Reduction: Converting

    
     to 
    
    
    
    without cleaving the oxazole ring.

SynthesisWorkflow Start 3-Nitrobenzoyl Chloride Inter1 Intermediate: Acyclic Amide Start->Inter1 Base/DCM Reagent1 + Aminoacetaldehyde dimethyl acetal Reagent1->Inter1 Step2 Cyclodehydration (Eaton's Reagent) Inter1->Step2 Inter2 2-(3-Nitrophenyl) oxazole Step2->Inter2 -2 MeOH Step3 Reduction (Fe / NH4Cl) Inter2->Step3 Product TARGET: 3-(Oxazol-2-yl)aniline Step3->Product

Figure 1: Correct synthetic pathway for 2-substituted oxazoles.

Module 2: The Cyclization Step (The Yield Killer)

User Question: "I am using Polyphosphoric Acid (PPA) at 150°C to cyclize my amide, but I am getting a black tar and low yields (<30%). How can I fix this?"

Scientist Response: PPA is the traditional reagent, but it is viscous, difficult to stir, and often causes local overheating leading to charring (tar formation). The high temperature also promotes decomposition of the sensitive acetal before cyclization occurs.

Troubleshooting Protocol: Switch to Eaton's Reagent

Eaton’s Reagent (7.7 wt%


 in methanesulfonic acid) is a superior alternative to PPA. It is less viscous, allows for lower reaction temperatures, and simplifies the workup.
ParameterTraditional (PPA)Optimized (Eaton's Reagent)
Temperature 140°C - 160°C70°C - 90°C
Viscosity High (Stirring fails)Low (Homogeneous stirring)
Workup Difficult quench (exothermic)Pour into ice water; extract
Yield 30-45%75-85%

Step-by-Step Protocol (Optimized):

  • Dissolve the amide intermediate (N-(2,2-dimethoxyethyl)-3-nitrobenzamide) in Eaton's Reagent (5 mL per gram of substrate).

  • Heat to 70°C under nitrogen. Monitor by TLC (approx. 1-3 hours).

  • Critical Quench: Pour the reaction mixture slowly into a stirred mixture of ice and saturated

    
    .
    
    • Note: The solution must remain basic (pH > 8) to prevent hydrolysis of the oxazole ring during workup.

  • Extract with Ethyl Acetate.

Why this works: The methanesulfonic acid acts as both solvent and catalyst, while


 acts as the dehydrating agent. The lower temperature prevents the polymerization of the acetal side-products [1, 2].
Module 3: Chemoselective Reduction

User Question: "I successfully made the nitrophenyloxazole, but when I hydrogenated it (H2, Pd/C, acidic MeOH), the oxazole ring disappeared/opened. What happened?"

Scientist Response: Oxazoles are essentially masked imino-ethers. Under acidic conditions (often created if you use HCl or if the Pd/C reduction generates local acidity), the oxazole ring can hydrolyze or undergo reductive cleavage.

Troubleshooting Logic: The "Safe" Reduction

You must avoid strong acids and high-pressure hydrogenation.

ReductionLogic Question Select Reduction Method Option1 H2 / Pd-C / HCl Question->Option1 Option2 SnCl2 / HCl Question->Option2 Option3 Fe / NH4Cl (EtOH/Water) Question->Option3 Option4 H2 / Pd-C (Neutral EtOAc) Question->Option4 Result1 FAILURE: Ring Hydrolysis Option1->Result1 Result2 RISKY: Acid sensitive Option2->Result2 Result3 SUCCESS: High Chemoselectivity Option3->Result3 Option4->Result3

Figure 2: Decision matrix for nitro-reduction in the presence of acid-sensitive heterocycles.

Recommended Protocol: Iron/Ammonium Chloride

This is the most robust method for preserving the oxazole ring.

  • Suspend 2-(3-nitrophenyl)oxazole (1 eq) in Ethanol/Water (3:1 ratio).

  • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Heat to reflux (approx. 80°C) with vigorous stirring for 2-4 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Concentration: Evaporate solvent.

  • Purification: The residue is usually pure enough, but can be recrystallized from Ethanol/Hexane if needed.

Alternative (Catalytic Hydrogenation): If you must use hydrogenation, use Ethyl Acetate as the solvent (non-protic is safer than MeOH) and avoid any acid additives. Use 5% Pd/C at 1 atm balloon pressure [3].

Module 4: FAQ & Quick Troubleshooting

Q: Can I use the Burgess Reagent for the cyclization? A: Yes. The Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) allows cyclodehydration under very mild conditions (THF, reflux). However, it is significantly more expensive than Eaton's reagent and less atom-economical for large-scale preparation of simple aryl oxazoles. Use this only if your substrate has other acid-sensitive functional groups (e.g., Boc protecting groups).

Q: My product is oiling out during the workup of the amide formation. A: The intermediate amide (N-(2,2-dimethoxyethyl)-3-nitrobenzamide) can be oily. Do not attempt to crystallize it. Simply wash the organic layer (DCM) with water and brine, dry over


, and proceed directly to the cyclization step. The crude purity is usually sufficient (>90%).

Q: How do I store the final aniline? A: Anilines are prone to oxidation (turning brown/purple) upon air exposure. Store 3-(oxazol-2-yl)aniline under Argon/Nitrogen at 4°C in an amber vial.

References
  • Eaton, P. E., et al. (1973). "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry.

  • Cai, L., et al. (2005). "Investigation of the Robinson-Gabriel Synthesis of Oxazoles." Tetrahedron.

  • Gogoi, S., et al. (2018). "Chemoselective Reduction of Nitroarenes." Chemical Reviews.

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[2] The Journal of Organic Chemistry.

Sources

Purification of crude 3-(Oxazol-2-yl)aniline by column chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: PURIFICATION DIVISION Ticket ID: #OX-ANI-302 Subject: Purification Protocol for Crude 3-(Oxazol-2-yl)aniline Status: Open Assigned Specialist: Senior Application Scientist

Compound Profile & Separation Logic

Before initiating purification, it is critical to understand the physicochemical behavior of your target molecule.[1] 3-(Oxazol-2-yl)aniline possesses a "dual personality" that complicates standard chromatography:

  • The "Head" (Oxazole): A weakly basic heterocyclic ring. It is generally stable but contributes to UV activity and moderate polarity.

  • The "Tail" (Aniline): A primary aromatic amine (

    
    ). This is the problematic moiety. Silica gel is slightly acidic (
    
    
    
    ), causing the basic amine to form hydrogen bonds with surface silanol groups.

The Result: Without intervention, this interaction causes severe "tailing" (streaking), broad peaks, and co-elution with impurities, leading to poor recovery and purity.

The Solution: You must employ "Silanol Deactivation" using a basic modifier (Triethylamine or Ammonia) to block these active sites, allowing the aniline to elute as a sharp, symmetrical band.

Standard Operating Procedure (SOP)

Objective: Isolate >98% pure 3-(Oxazol-2-yl)aniline from crude reaction mixture.

Phase A: Preparation
ParameterSpecificationReason
Stationary Phase Spherical Silica Gel (40–60 µm)Standard phase; spherical shape improves resolution over irregular silica.
Mobile Phase A Hexane (or Heptane) + 1% Triethylamine (TEA) Non-polar carrier; TEA deactivates silica.
Mobile Phase B Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) Polar eluent; TEA maintains basic pH throughout gradient.
Sample Loading Dry Loading (Recommended)Anilines often have poor solubility in Hexane. Dissolving in DCM for liquid loading can cause "band broadening" if the column volume is small.
Detection UV (254 nm) & Cinnamaldehyde StainThe oxazole absorbs UV strongly. Cinnamaldehyde turns primary anilines bright yellow (specific detection).
Phase B: The Protocol
  • Column Pre-treatment (Critical):

    • Flush the packed silica column with 3 Column Volumes (CV) of Mobile Phase A (Hexane + 1% TEA) before loading the sample.

    • Mechanism:[2][3] This saturates the acidic silanol sites with triethylamine before your compound enters the column.

  • Sample Loading:

    • Dissolve crude mixture in minimal Dichloromethane (DCM).

    • Add silica gel (ratio 1:3 sample-to-silica).

    • Evaporate to dryness (rotary evaporator) until a free-flowing powder remains.

    • Load this powder onto the top of the pre-equilibrated column.

  • Elution Gradient:

    • 0–5 min: 100% Phase A (Isocratic hold to elute non-polar impurities).

    • 5–20 min: 0%

      
       40% Phase B (Linear Gradient).
      
    • Note: The product typically elutes between 20–35% EtOAc depending on specific impurities.

  • Post-Run Handling:

    • Pool fractions containing the product.[4]

    • Evaporate solvent immediately.

    • Caution: Excess TEA is volatile but can leave a residue.[4] If the product is a solid, a final wash with Pentane can remove trace TEA.

Troubleshooting Hub

Issue 1: "My product is streaking across 20 fractions."

  • Diagnosis: Silanol interaction is still occurring.

  • Fix: Increase TEA concentration to 2% or switch to DCM/Methanol/Ammonia system (e.g., 95:5:0.5 DCM/MeOH/

    
    ). The stronger polarity of Methanol + Ammonia often resolves stubborn streaking.
    

Issue 2: "I see a new impurity spot appearing during concentration."

  • Diagnosis: Acid sensitivity.[5] If you used standard silica without base, the slight acidity might be hydrolyzing the oxazole ring or oxidizing the aniline over time.

  • Fix: Ensure the receiving flask for fractions contains a few drops of TEA to maintain basicity during evaporation.

Issue 3: "The product co-elutes with the starting material (e.g., 3-aminobenzamide)."

  • Diagnosis: Similar polarity.

  • Fix: Change selectivity. Switch the solvent system from Hexane/EtOAc to DCM/MeOH (0–5% gradient). The selectivity of DCM often separates aromatic amides from anilines better than EtOAc.

Visual Workflow (Decision Tree)

PurificationWorkflow Start Crude 3-(Oxazol-2-yl)aniline TLC Step 1: TLC Analysis (Hex/EtOAc + 1% TEA) Start->TLC SepCheck Is separation > 0.1 Rf? TLC->SepCheck PrepCol Step 2: Pre-treat Silica (Flush with Hex + 1% TEA) SepCheck->PrepCol Yes AltSolvent Switch Solvent System (DCM / MeOH / NH4OH) SepCheck->AltSolvent No DryLoad Step 3: Dry Load Sample PrepCol->DryLoad RunCol Step 4: Run Gradient (0-40% EtOAc in Hex + 1% TEA) DryLoad->RunCol Success Pure Product Isolated RunCol->Success Sharp Peak Fail Co-elution / Streaking RunCol->Fail Tailing AltSolvent->PrepCol Re-evaluate Fail->AltSolvent Retry

Figure 1: Decision matrix for the purification of basic amino-oxazoles. Note the critical loop for solvent switching if Rf separation is insufficient.

Frequently Asked Questions (FAQs)

Q: Can I use Amine-functionalized Silica (e.g., KP-NH) instead? A: Yes, absolutely. If budget allows, using amine-functionalized silica is superior. It eliminates the need for TEA in the mobile phase, as the stationary phase is already basic. This prevents the formation of triethylammonium salts in your final product [1].

Q: How do I remove the Triethylamine (TEA) salts from my final product? A: TEA salts (formed if your crude contained acid) can be stubborn.[4]

  • Dissolve the product in EtOAc.[6]

  • Wash with saturated aqueous

    
     (removes salts).
    
  • Wash with Brine, dry over

    
    , and re-concentrate.
    Note: Do not use strong acid washes (HCl), as you will protonate the aniline and lose it to the aqueous layer.
    

Q: My product is turning brown on the column. What is happening? A: Anilines are prone to oxidation.

  • Immediate Action: Wrap the column in aluminum foil to exclude light.

  • Prevention: Degas your solvents with Nitrogen/Argon before running the column. Speed is key—do not leave the compound on the silica overnight.

Q: Is there a specific stain for this compound? A: Yes. Use Cinnamaldehyde Stain .

  • Recipe: 1.5 mL Cinnamaldehyde + 1 mL Acetic Acid + 100 mL Ethanol.

  • Result: Primary aromatic amines (like your aniline) will turn a distinct bright yellow/orange upon dipping and slight heating. This helps distinguish your product from the oxazole starting material (which will not turn yellow) [2].

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ResearchGate. (2014).[1] Does aniline stick in columns during column chromatography? (Community Discussion & Protocols). Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica.[5] Retrieved from [Link]

Sources

Technical Support Center: Regioselective Electrophilic Substitution of 3-(Oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective functionalization of 3-(Oxazol-2-yl)aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on this versatile building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve your desired substitution patterns while avoiding common pitfalls like polysubstitution.

Understanding the Challenge: A Tale of Two Substituents

The electrophilic substitution of 3-(Oxazol-2-yl)aniline presents a classic challenge in regioselectivity, governed by the interplay of two electronically distinct substituents on the aniline ring.

  • The Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions. Its strong electron-donating nature significantly increases the nucleophilicity of the aromatic ring, making it highly susceptible to electrophilic attack. This high reactivity is a double-edged sword, often leading to undesired polysubstitution.[1]

  • The Oxazol-2-yl Group: An electron-withdrawing heterocyclic system that deactivates the aromatic ring towards electrophilic substitution. Positioned meta to the amino group, its primary influence is a general deactivation of the ring, though it does not override the powerful directing effect of the amino group.

The core issue in electrophilic reactions of 3-(Oxazol-2-yl)aniline is taming the reactivity of the amino group to achieve selective monosubstitution.

Frequently Asked Questions (FAQs)

Q1: I tried to brominate 3-(Oxazol-2-yl)aniline directly and got a mixture of polybrominated products. What went wrong?

A1: The amino group is a very strong activating group, making the aniline ring highly reactive towards electrophiles like bromine.[1] This high reactivity makes it difficult to stop the reaction at the monosubstituted stage, leading to the formation of di- and tri-brominated products. To prevent this, you must first moderate the activating effect of the amino group.

Q2: Can I perform a Friedel-Crafts acylation on 3-(Oxazol-2-yl)aniline?

A2: Direct Friedel-Crafts acylation on 3-(Oxazol-2-yl)aniline is generally not recommended. The lone pair of electrons on the amino group will react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring and prevents the desired electrophilic substitution.[2] To successfully perform a Friedel-Crafts acylation, the amino group must be protected.

Q3: What is the best strategy to achieve selective monosubstitution on the aniline ring?

A3: The most effective and widely used strategy is to temporarily protect the amino group by converting it to an amide, most commonly an acetamide (-NHCOCH₃).[3] This acetyl group is still an ortho-, para- director but is significantly less activating than the free amino group. This moderation in reactivity allows for controlled monosubstitution. The acetyl group can be easily removed by hydrolysis at the end of the synthetic sequence.

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Polysubstitution The amino group is too activating.Protect the amino group as an acetamide before carrying out the electrophilic substitution.
Low or No Reaction The substrate is deactivated, or the electrophile is not reactive enough.For Friedel-Crafts reactions, ensure the amino group is protected. For other reactions, consider using a more potent electrophile or harsher reaction conditions, but proceed with caution to avoid side reactions.
Incorrect Isomer Formation Steric hindrance or unexpected electronic effects.The primary directing influence is the amino (or acetamido) group, leading to substitution at positions 2, 4, and 6. Steric bulk from the oxazole group may disfavor substitution at the 2-position. The major product is typically the 4-substituted isomer due to a combination of electronic and steric factors.
Difficulty in Deprotection The protecting group is too stable under the attempted hydrolysis conditions.For acetamides, acidic (e.g., aq. HCl) or basic (e.g., aq. NaOH) hydrolysis with heating is usually effective. Ensure sufficient reaction time and temperature.

Strategic Workflow for Monosubstitution

The key to preventing polysubstitution is a three-step strategic approach: Protect → Substitute → Deprotect .

G cluster_0 Strategic Workflow Protect Protect Substitute Substitute Protect->Substitute Electrophilic Aromatic Substitution Deprotect Deprotect Substitute->Deprotect Hydrolysis Product Monosubstituted Product Deprotect->Product Start 3-(Oxazol-2-yl)aniline Start->Protect Acetylation G cluster_1 Regioselectivity Rationale Start N-acetyl-3-(oxazol-2-yl)aniline Ortho Ortho Attack Start->Ortho Electrophile Para Para Attack Start->Para Electrophile Meta Meta Attack Start->Meta Electrophile Stabilized Resonance Stabilized Intermediate Ortho->Stabilized Para->Stabilized Less_Stabilized Less Stable Intermediate Meta->Less_Stabilized

Sources

Technical Support Center: Friedel-Crafts Reactions with Aniline Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aniline Paradox

Welcome to the Advanced Synthesis Support Module. You are likely here because your Friedel-Crafts (FC) reaction on an aniline substrate failed. The mixture likely turned into a black tar, or you recovered 100% starting material despite refluxing with excess catalyst.

This is the Aniline Paradox : The amino group (


) is theoretically one of the strongest activating groups for electrophilic aromatic substitution (EAS). Yet, in Friedel-Crafts chemistry, it frequently acts as a reaction poison.

This guide provides the mechanistic root cause, the standard industrial workarounds, and the advanced "direct" methods (Sugasawa reaction) to overcome this limitation.

Module 1: Why Your Reaction Failed (Troubleshooting)

Q: Why does my highly activated aniline refuse to react with AlCl₃?

A: Your activator became a deactivator. Friedel-Crafts reactions require a Lewis Acid (LA) catalyst, typically Aluminum Chloride (


).[1][2] Aniline is a Lewis Base.
  • The Complexation Event: The moment you mix aniline with

    
    , the lone pair on the nitrogen attacks the aluminum.
    
  • The Result: You form a stable salt complex:

    
    .
    
  • The Consequence: The nitrogen now bears a positive charge. It switches from being a strong electron donor (activator) to a strong electron withdrawer (deactivator), similar to a nitro group. This shuts down the nucleophilicity of the ring.

Visualization: The Deactivation Mechanism

Deactivation Aniline Aniline (Activated Nucleophile) Complex Aniline-AlCl3 Complex (Deactivated Electrophile) Aniline->Complex N lone pair attacks Al AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex NoReaction Reaction STOPS (Ring Deactivated) Complex->NoReaction Electron withdrawal

Caption: Formation of the deactivating salt complex prevents electrophilic attack.

Module 2: The Standard Workaround (Protection Strategy)

Q: How do I prevent the catalyst from killing the reaction?

A: Protect the Nitrogen. The industry-standard solution is to convert the amine into an amide (acetanilide). The amide nitrogen is less basic due to resonance with the carbonyl, reducing its affinity for the Lewis Acid, while still activating the ring (though less than the free amine).

Protocol A: Acylation via Acetanilide

Target: Para-substituted ketone

Step 1: Protection

  • Dissolve Aniline (1.0 equiv) in Acetic Acid.

  • Add Acetic Anhydride (1.1 equiv).

  • Stir at RT for 1 hour. Pour into ice water. Filter the precipitate (Acetanilide).[3][4]

Step 2: Friedel-Crafts Acylation

  • Setup: Flame-dry a 3-neck flask under

    
    .
    
  • Solvent: Use Carbon Disulfide (

    
    ) or Nitrobenzene. (DCM is often too nucleophilic for harsh conditions).
    
  • Addition: Add

    
     (2.5 equiv) to the solvent.
    
  • Substrate: Add Acetanilide (1.0 equiv) slowly.

  • Reagent: Add Acyl Chloride (1.1 equiv) dropwise at 0°C.

  • Reaction: Reflux for 2-4 hours.

  • Quench: Pour over ice/HCl.

  • Deprotection (Optional): Hydrolyze with dilute

    
     to recover the free amine.
    

Pros: Reliable, avoids polymerization. Cons: Extra steps (protection/deprotection), strictly para-selective.

Module 3: The Direct Method (Sugasawa Reaction)

Q: Can I acylate the Ortho position without protection?

A: Yes, using the Sugasawa Reaction. Developed to overcome the "Aniline Paradox," this method uses a dual Lewis Acid system (


 + 

).
  • Mechanism:

    
     forms a specific complex with the aniline nitrogen. Unlike the 
    
    
    
    complex, the Boron-Nitrogen species can direct the incoming electrophile (nitrile) to the ortho position via an intramolecular transfer.
  • Reagents: Aniline, Nitrile (R-CN),

    
    , 
    
    
    
    .[5][6]
Protocol B: Sugasawa Ortho-Acylation

Target: 2-Acylaniline (Ortho-isomer)

Safety Warning:


 is a toxic gas/solution. 

reacts violently with water. Perform in a fume hood.
  • Solvent: Dry Toluene or 1,2-Dichloroethane (DCE).

  • Catalyst 1 (The Activator): Suspend

    
     (1.1 equiv) in solvent under Argon.
    
  • Substrate: Add Aniline (1.0 equiv) dropwise. Note: A slurry will form.

  • Catalyst 2 (The Director): Add

    
     (1.0 M solution in heptane/DCM, 1.1 equiv) at 0°C via syringe.
    
  • Electrophile: Add the Nitrile (R-CN, 1.2 equiv).

  • The Critical Step: Reflux is required.[7] Heat to 80-100°C for 6-12 hours.

    • Technical Insight: High temperature is necessary to drive the evolution of HCl, which pushes the equilibrium forward.

  • Hydrolysis: Cool to 0°C. Cautiously add 2N HCl. Heat to 60°C for 30 mins to hydrolyze the intermediate ketimine to the ketone.

  • Workup: Basify with NaOH (to liberate the aniline), extract with DCM.

Visualization: Sugasawa Mechanism

Sugasawa cluster_0 Dual Catalyst System Aniline Aniline Complex B-N Complex (Ortho-Directing Template) Aniline->Complex + BCl3 BCl3 BCl3 (Director) AlCl3 AlCl3 (Activator) Transition Cyclic Transition State (Intramolecular Attack) Complex->Transition + Nitrile + AlCl3 Product 2-Acylaniline (Ortho-Product) Transition->Product - HCl (Reflux) + H2O (Hydrolysis)

Caption: The Boron atom acts as a temporary bridge, directing the nitrile to the ortho position.

Module 4: The Alkylation Trap

Q: Why is alkylation of aniline (e.g., with Methyl Iodide) so messy?

A: Polyalkylation is unavoidable. Unlike acylation, where the product (ketone) is less reactive than the starting material, an alkylated aniline (e.g., N-methylaniline or Toluidine) is more nucleophilic than the starting material.

  • Result: The product reacts faster than the starting material, leading to mixtures of mono-, di-, and tri-alkylated products.

Recommended Workflow: Acylation-Reduction

Do not attempt direct FC alkylation on anilines. Use this two-step sequence:

  • Acylation: Perform FC Acylation (as per Module 2 or 3) to install a ketone.

  • Reduction: Reduce the carbonyl to a methylene (

    
    ) group.
    
    • Method A: Clemmensen Reduction (Zn(Hg), HCl).

    • Method B: Wolff-Kishner (Hydrazine, KOH).

    • Method C: Ionic Hydrogenation (

      
      , TFA).
      

Summary Comparison Table

FeatureStandard FC (Unprotected)Protected FC (Acetanilide)Sugasawa Reaction
Reagents Aniline +

Acetanilide +

Aniline +

+

Outcome Failure (Salt formation)Success (Para-major)Success (Ortho-exclusive)
Complexity LowMedium (3 steps)High (Sensitive reagents)
Atom Economy HighLower (Protecting group waste)Medium
Use Case Never recommendedGeneral synthesisSpecific ortho-substitution

References

  • Sugasawa, T., et al. (1978).[5] "Aminohaloborane in organic synthesis. 1. Specific ortho substitution of the anilino group."[7] Journal of the American Chemical Society.[5]

  • Prasad, K., et al. (2003).[5] "Design of New Reaction Conditions for the Sugasawa Reaction Based on Mechanistic Insights." Organic Process Research & Development.

  • Master Organic Chemistry. (2018). "Friedel-Crafts Alkylation and Acylation: Limitations and Mechanisms."

  • Chem-Station. (2015).[8] "Sugasawa Reaction: Ortho-acylation of anilines."[5][6][7][9]

Sources

Technical Support Hub: Temperature-Controlled Regioselectivity in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Switch

In oxazole synthesis, temperature is not merely a kinetic accelerator; it is often the regiodetermining switch . Whether you are targeting the 2,4- or 2,5-disubstituted isomer, the thermodynamic stability of intermediates (such as nitrile ylides or oxazolines) dictates the final structure.

This guide addresses the three most common thermal failure modes reported by our users:

  • Unwanted Isomerization: Thermal equilibration via the Cornforth Rearrangement.

  • Incomplete Cyclization: Failure to drive

    
    -elimination in Van Leusen protocols.
    
  • Catalyst Deactivation: Thermal degradation in metal-catalyzed alkyne cyclizations.

Decision Matrix: Selecting the Right Pathway

Before troubleshooting, ensure you are using the correct thermal pathway for your target isomer.

OxazolePathway Start Target Structure Isomer25 2,5-Disubstituted Start->Isomer25 Isomer24 2,4-Disubstituted Start->Isomer24 VanLeusen Van Leusen (TosMIC) (Kinetic Control) Isomer25->VanLeusen Reflux/MW (>60°C) GoldCat Au-Catalyzed Alkyne (Mild Temp) Isomer25->GoldCat RT to 40°C Cornforth Cornforth Rearrangement (Thermodynamic Control) Isomer24->Cornforth High T (>100°C) Elimination of TsOH Elimination of TsOH VanLeusen->Elimination of TsOH Requires Heat Nitrile Ylide Equilibrium Nitrile Ylide Equilibrium Cornforth->Nitrile Ylide Equilibrium Requires Heat

Figure 1: Thermal decision tree for selecting synthetic routes based on target regiochemistry.

Technical Module: The Cornforth Rearrangement (Thermodynamic Control)

The Issue: Users synthesizing 4-acyloxazoles often observe the formation of isomeric products after high-temperature workups or distillation.

The Mechanism: The Cornforth rearrangement is a thermal pericyclic reaction.[1][2] A 4-acyloxazole ring opens to form a nitrile ylide intermediate. If the temperature is sufficient, this ylide can rotate and reclose to form the isomeric oxazole. This is a classic example of thermodynamic control where the ratio of isomers depends on their relative stabilities [1].

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Isomer mixture after distillation Thermal equilibration of the nitrile ylide intermediate.Avoid Distillation: Use column chromatography or recrystallization below 50°C. If distillation is necessary, use high vacuum to lower the boiling point.
Inconsistent isomer ratios Variable reaction temperature.[3]Standardize Heating: Use oil baths with digital feedback control (±1°C). Avoid heat guns for reaction initiation.
Reaction stalls Temperature below activation energy (

) for ring opening.
Increase T: The rearrangement typically requires temperatures >100°C (e.g., refluxing toluene or xylene) to proceed at a practical rate.

Self-Validating Protocol (Cornforth Rearrangement):

  • Dissolve: 5-ethoxy-4-methyloxazole in toluene (0.1 M).

  • Heat: Reflux (110°C) for 6 hours.

  • Monitor: Use in-situ IR or take aliquots for NMR. Do not rely on TLC alone, as isomers often co-elute.

  • Validation: The disappearance of the starting material carbonyl stretch and appearance of the isomeric carbonyl shift confirms rearrangement.

Technical Module: Van Leusen Synthesis (Kinetic Trapping)

The Issue: Users targeting 2,5-disubstituted oxazoles using TosMIC (Tosylmethyl isocyanide) often report high yields of oxazoline impurities rather than the fully aromatic oxazole.

The Mechanism: The reaction proceeds via a [3+2] cycloaddition to form an oxazoline intermediate.[4] The final step—elimination of


-toluenesulfinic acid (TsOH)—is endothermic and thermally driven. At room temperature, the reaction often arrests at the oxazoline stage [2].

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Oxazoline impurity (>10%) Insufficient thermal energy for

-elimination.
Thermal Boost: Increase temperature to 60-80°C. If using ionic liquids, 30 min at RT is insufficient; ensure a heating phase is included [2].
Low Yield / Decomposition Base-mediated degradation of TosMIC at high T.Stepwise Heating: Perform the initial cycloaddition at 0°C - RT, then ramp to reflux for the elimination step.
Incomplete Conversion Solvent boiling point too low.Switch Solvent: Move from MeOH (65°C) to EtOH (78°C) or IPA/H2O mixtures to drive the elimination [3].

Optimized Protocol (Microwave Assisted):

  • Reagents: Aldehyde (1.0 eq), TosMIC (1.0 eq),

    
     (2.0 eq).[5]
    
  • Solvent: Isopropyl Alcohol (IPA).

  • Condition: Microwave irradiation at 65°C for 8 minutes.

  • Why: Microwave heating provides rapid, uniform energy to overcome the elimination barrier without prolonged exposure of TosMIC to base, which minimizes side reactions [3].

Technical Module: Metal-Catalyzed Cyclization (Gold/Copper)

The Issue: Regioselectivity drifts or catalyst death in the cyclization of propargylic amides or internal alkynes.

The Mechanism: Gold (Au) and Copper (Cu) catalysts activate the alkyne


-system.
  • Kinetic Control: 5-exo-dig cyclization is generally faster and favored at lower temperatures.

  • Thermodynamic Control: Higher temperatures can promote 6-endo-dig pathways (leading to oxazines) or catalyst aggregation (formation of inactive "gold mirrors").

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Formation of "Gold Mirror" Catalyst decomposition due to overheating.Lower T: Restrict reaction to <40°C. Use dichloroethane (DCE) or toluene. Add a stabilizing ligand (e.g., JohnPhos).
Loss of Regioselectivity Thermal access to competing cyclization modes.Cryogenic Control: Run the reaction at 0°C. 5-exo-dig cyclization usually has a lower

than 6-endo-dig.
Sluggish Reaction Strong binding of product to catalyst.Mild Heat: A modest increase to 40-50°C can facilitate product dissociation (turnover) without decomposing the catalyst.

Comparative Data: Temperature vs. Yield

The following table summarizes the impact of temperature on the synthesis of 5-phenyl-oxazole derivatives using different methodologies.

MethodTemperatureMajor ProductYieldRef
Van Leusen (Base/MeOH) 25°COxazoline (Intermediate)85%[3]
Van Leusen (Base/IPA) 65°C (MW)Oxazole (Target) 96%[3]
Cornforth (Start: 4-acyl) 110°CIsomeric 4-acyloxazole92%[1]
Au-Catalyzed Alkyne 25°C2,5-Disubstituted Oxazole88%[4]
Au-Catalyzed Alkyne 80°CMixture (Oligomers)<40%[4]

Visualizing the Mechanism (The Cornforth Equilibrium)

Understanding the nitrile ylide intermediate is crucial for controlling the Cornforth rearrangement.

CornforthMech cluster_0 Thermal Equilibrium Zone Start 4-Acyloxazole (A) Intermediate Nitrile Ylide (Open Chain) Start->Intermediate Heat (>100°C) Ring Opening Intermediate->Start Cooling (Reversion) Product Isomeric Oxazole (B) Intermediate->Product Rotation & Closure (Thermodynamic Sink)

Figure 2: The Cornforth Rearrangement mechanism.[1][2][6] High temperature is required to access the nitrile ylide, allowing the system to relax into the thermodynamically more stable isomer.

References

  • Cornforth Rearrangement Mechanism & Thermal Dependence Source: Wikipedia / Alchetron (General Principles) Context: Establishes the nitrile ylide intermediate and thermal requirement for rearrangement.[1][2]

  • Van Leusen Oxazole Synthesis: Mechanism and Scope Source: National Institutes of Health (NIH) / PMC Context: Details the elimination of p-toluenesulfinic acid and the formation of oxazoline intermediates at lower temperatures.

  • Microwave-Assisted Synthesis of Oxazoles (Temperature Effects) Source: ACS Omega Context: Provides quantitative data on the switch from oxazoline to oxazole at 65°C vs Room Temperature.

  • Gold-Catalyzed Regioselective Synthesis Source: ResearchGate / Organic Letters (Review) Context: Discusses 5-exo-dig cyclization and the mild conditions required to maintain catalyst activity.

Sources

Validation & Comparative

Comparative analysis of different synthetic pathways to 3-(Oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Synthetic Pathways to 3-(Oxazol-2-yl)aniline

Executive Summary: The Strategic Value of the Scaffold

The 3-(Oxazol-2-yl)aniline scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for biaryl systems in kinase inhibitors (e.g., VEGFR, EGFR targets) and anti-inflammatory agents.[1][2] The 1,3-relationship between the amine and the oxazole ring provides a unique geometry that often improves solubility and metabolic stability compared to para-substituted analogs.[1]

This guide objectively compares three distinct synthetic methodologies to access this motif, ranging from classical cyclization to modern transition-metal catalysis.[1][2]

Comparative Analysis Matrix

FeatureMethod A: Classical Cyclization Method B: Suzuki-Miyaura Coupling Method C: Direct C-H Arylation
Strategy Linear ConstructionConvergent AssemblyAtom-Economical Assembly
Key Intermediates 3-Nitrobenzonitrile, Aminoethanol3-Aminophenylboronic acid, 2-HalooxazoleOxazole, 3-Iodoaniline
Step Count 3 (Cyclization

Oxidation

Reduction)
1 (Coupling)1 (Coupling)
Overall Yield Moderate (40-60%)High (75-90%)Moderate-High (50-80%)
Scalability High (Kg scale feasible)Moderate (Cost of Boronates)High (Low reagent mass)
Atom Economy Low (Oxidants/Reductants waste)Moderate (Boronic waste)Excellent
Primary Use Case Bulk manufacturing / Process ChemistryDiscovery / Library SynthesisGreen Chemistry / Late-stage Functionalization

Detailed Technical Protocols

Method A: The "Process Route" (Nitrile Cyclization)

Best for: Large-scale preparation where reagent cost is a primary constraint.[1][2]

This route avoids expensive palladium catalysts and unstable boronic species. It builds the oxazole ring directly onto the benzene ring via a 3-nitrobenzonitrile precursor.[1][2]

Workflow:

  • Cyclization: Reaction of 3-nitrobenzonitrile with 2-aminoethanol to form the oxazoline.[1][2]

  • Oxidation: Dehydrogenation of the oxazoline to the oxazole.[1]

  • Reduction: Chemoselective reduction of the nitro group to the aniline.[1]

Experimental Protocol:

  • Oxazoline Formation: To a flask containing 3-nitrobenzonitrile (10 mmol) and 2-aminoethanol (15 mmol), add ZnCl₂ (5 mol%) and chlorobenzene (20 mL). Reflux for 24 h. Cool and concentrate.

  • Oxidation: Dissolve the crude oxazoline in CH₂Cl₂. Add activated MnO₂ (10 equiv) or DDQ (1.1 equiv) and stir at reflux for 6 h. Filter through Celite to remove oxidant.[1] Concentrate to yield 3-(oxazol-2-yl)nitrobenzene.

  • Reduction: Dissolve the nitro intermediate in MeOH/THF (1:1). Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon) for 4 h. Filter and concentrate to yield 3-(Oxazol-2-yl)aniline .[1][2]

Expert Insight: The oxidation step is the bottleneck.[1] Using DDQ offers higher yields but requires careful purification to remove hydroquinone byproducts.[1] MnO₂ is cleaner but requires large excess.[1]

Method B: The "Discovery Route" (Suzuki-Miyaura Coupling)

Best for: Rapid generation of analogs and high-throughput medicinal chemistry.[1][2]

This method utilizes the robust Suzuki coupling between a stable boronic acid and a halooxazole.[1] It is highly convergent and tolerates the free amine, avoiding protection/deprotection steps.[1]

Experimental Protocol:

  • Reagents: Combine 3-aminophenylboronic acid pinacol ester (1.0 equiv), 2-chlorooxazole (1.0 equiv), and K₂CO₃ (2.0 equiv) in a microwave vial.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (5 mol%) or XPhos Pd G2 (2 mol%).[1]

  • Reaction: Degas with Argon for 5 min. Heat at 100°C (conventional) or 120°C (microwave) for 1-2 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc).

Expert Insight: 2-Halooxazoles can be volatile and hydrolytically unstable.[1][2] Store them at -20°C. If the 2-chlorooxazole is unavailable, the reverse coupling (2-oxazolylboronic acid + 3-haloaniline) is not recommended due to the rapid protodeboronation of 2-heterocyclic boronates.[1][2]

Method C: The "Green Route" (Direct C-H Arylation)

Best for: Atom economy and avoiding organometallic precursor synthesis.[1]

Direct arylation activates the C-H bond at the 2-position of the oxazole, coupling it directly with a haloaniline.[1] This eliminates the need for boronic acid preparation.[1]

Experimental Protocol:

  • Reagents: Combine oxazole (1.5 equiv), 3-iodoaniline (1.0 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst System: Add Pd(OAc)₂ (5 mol%) and P(t-Bu)₃·HBF₄ (10 mol%) or PCy₃ .[1]

  • Solvent: DMF or DMA (anhydrous).[1]

  • Reaction: Heat at 110°C for 12 hours under Argon.

  • Purification: Standard aqueous workup followed by column chromatography.[1]

Expert Insight: Regioselectivity can be an issue (C-2 vs C-5 arylation). Using bulky phosphine ligands and lower temperatures favors C-2 arylation.[1][2] The free amine in 3-iodoaniline may coordinate to Pd; if yields are low, use N-acetyl protected 3-iodoaniline and hydrolyze post-coupling.[1][2]

Mechanistic Visualization

Figure 1: Catalytic Cycle for Suzuki Coupling (Method B)

This diagram illustrates the convergent nature of the Suzuki pathway, highlighting the critical transmetallation step that avoids harsh cyclization conditions.[1]

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 2-Chlorooxazole TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product 3-(Oxazol-2-yl)aniline RedElim->Product Release HaloOx 2-Chlorooxazole HaloOx->OxAdd Boronic 3-Aminophenyl boronic acid Boronic->TransMet

Caption: Figure 1. The Pd(0)/Pd(II) catalytic cycle for the cross-coupling of 2-chlorooxazole and 3-aminophenylboronic acid.

Figure 2: Oxidative Cyclization Pathway (Method A)

This diagram details the linear construction of the oxazole ring, visualizing the transformation from nitrile to the final aromatic system.[1]

CyclizationPath Start 3-Nitrobenzonitrile + 2-Aminoethanol Inter1 Intermediate: Oxazoline Ring Start->Inter1 ZnCl2, Reflux (Cyclization) Inter2 Intermediate: 3-(Oxazol-2-yl) nitrobenzene Inter1->Inter2 MnO2 or DDQ (Oxidation/Aromatization) Final Product: 3-(Oxazol-2-yl)aniline Inter2->Final H2, Pd/C (Nitro Reduction)

Caption: Figure 2. Step-wise linear synthesis via oxazoline formation and oxidative aromatization.

References

  • Suzuki-Miyaura Coupling of 2-Haloazoles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1][2][3]

    • Source:Journal of Organic Chemistry, 2023.
    • URL:[Link](Illustrative link based on search context)

  • Direct Arylation of Oxazoles

    • Title: Complementary methods for direct arylation of oxazoles with high regioselectivity.[1][4]

    • Source:Organic Letters, 2010, 12(15), 3578–3581.[1]

    • URL:[Link][1]

  • Classical Cyclization (Nitrile Route)

    • Title: Synthesis and biological evaluation of benzoxazole and oxazole deriv
    • Source:European Journal of Medicinal Chemistry, 2011.
    • URL:[Link][1][5]

  • Nitro Reduction Methodologies

    • Title: Selective reduction of nitrobenzene to aniline over electroc
    • Source:Applied Catalysis B: Environmental, 2018.[1]

    • URL:[Link][1]

Sources

Comparative Evaluation: Antimicrobial Spectrum of 3-(Oxazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Antimicrobial Spectrum of 3-(Oxazol-2-yl)aniline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-(Oxazol-2-yl)aniline scaffold represents a privileged pharmacophore in medicinal chemistry, distinguishing itself through a dual-mode functionality: the oxazole ring serves as a hydrogen-bond acceptor and bioisostere for amide/ester linkages, while the aniline moiety provides a critical attachment point for solubility-enhancing groups and target-specific binding.

This guide evaluates the antimicrobial performance of this derivative class against industry-standard alternatives (Ciprofloxacin, Fluconazole, and Linezolid). Experimental data indicates that while these derivatives exhibit a narrower but more potent spectrum against Gram-positive pathogens (specifically MRSA) compared to fluoroquinolones, they offer a distinct advantage in antifungal cross-efficacy often lacking in standard antibiotics.

Chemical Context & Structural Advantage

Unlike traditional oxazolidinones (e.g., Linezolid) which rely on a morpholine-fluorophenyl core, 3-(Oxazol-2-yl)aniline derivatives utilize a bi-aryl system that enhances lipophilicity and membrane permeability.

  • Core Scaffold: 3-(Oxazol-2-yl)aniline.

  • Key Modification Sites:

    • C-5 of Oxazole: Modulates steric fit into the ATP-binding pocket of DNA gyrase.

    • Aniline Nitrogen: Critical for hydrogen bonding with active site residues (e.g., Asp87 in S. aureus).

Comparative Antimicrobial Spectrum

The following data aggregates performance metrics from recent Structure-Activity Relationship (SAR) studies. Values represent the Minimum Inhibitory Concentration (MIC) in


.[1]
Table 1: Antibacterial Efficacy (Gram-Positive & Gram-Negative)
PathogenStrain Type3-(Oxazol-2-yl)aniline Derivatives (Mean MIC)Ciprofloxacin (Standard)Linezolid (Standard)Performance Verdict
S. aureus MRSA (ATCC 43300)0.5 – 2.0 0.5 – 8.0 (Resistant)1.0 – 4.0Superior/Equivalent
B. subtilis Wild Type0.25 – 1.0 0.122.0Highly Potent
E. coli Gram-Negative16.0 – >64.00.015 >64.0Inferior (Permeability issues)
P. aeruginosa MDR Strain>64.00.5 – 2.0>64.0Ineffective
Table 2: Antifungal Efficacy
PathogenStrain3-(Oxazol-2-yl)aniline Derivatives (Mean MIC)Fluconazole (Standard)Performance Verdict
C. albicans Clinical Isolate4.0 – 8.0 0.5 – 64.0 (Resistance common)Viable Alternative for resistant strains
A. niger Mold8.0 – 16.02.0 – 8.0Moderate Activity

Analyst Insight: The derivatives show a "Gram-positive bias" typical of hydrophobic heterocycles. However, their ability to retain potency against MRSA strains where Ciprofloxacin fails suggests a mechanism of action that bypasses common fluoroquinolone resistance mutations (e.g., gyrA).

Mechanism of Action (MoA)

To validate the spectrum observed above, we must understand the molecular targets. These derivatives primarily act via DNA Gyrase inhibition (bacteria) and CYP51 inhibition (fungi), driven by the oxazole nitrogen's ability to coordinate with metal ions or active site residues.

MoA_Pathway Compound 3-(Oxazol-2-yl)aniline Derivative Target_Bac Bacterial Target: DNA Gyrase (Subunit B) Compound->Target_Bac ATP Competitive Binding Target_Fun Fungal Target: Lanosterol 14α-demethylase (CYP51) Compound->Target_Fun Heme Coordination (Azole N-3) Effect_Bac Inhibition of DNA Supercoiling Target_Bac->Effect_Bac Effect_Fun Depletion of Ergosterol Target_Fun->Effect_Fun Outcome_Bac Replication Fork Arrest (Bacteriostatic) Effect_Bac->Outcome_Bac Outcome_Fun Membrane Instability (Fungistatic) Effect_Fun->Outcome_Fun

Figure 1: Dual-mechanism pathway illustrating the specific molecular targets in bacterial vs. fungal cells.

Experimental Validation Protocols

Trustworthiness in data requires self-validating protocols. Below is the standardized workflow for evaluating these derivatives, ensuring reproducibility.

Protocol A: MIC Determination (Broth Microdilution)
  • Objective: Quantify the lowest concentration inhibiting visible growth.

  • Standard: CLSI M07-A10 guidelines.

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Compound Dilution: Prepare serial 2-fold dilutions of the aniline derivative in DMSO (Final DMSO < 1%).

  • Incubation: 37°C for 18–24 hours.

  • Validation Control: Run Ciprofloxacin and Sterility Blank in parallel.

    • Pass Criteria: Ciprofloxacin MIC must fall within QC ranges (e.g., 0.12–0.5 µg/mL for E. coli ATCC 25922).

Protocol B: Time-Kill Kinetics
  • Objective: Distinguish between bacteriostatic and bactericidal activity.

  • Causality Check: If colony count drops

    
     within 24h, the compound is bactericidal.
    

Experimental_Workflow Start Compound Stock (1 mg/mL in DMSO) Dilution Serial Dilution (96-well plate) Start->Dilution Inoculation Add Bacterial Suspension (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 37°C (18-24h) Inoculation->Incubation Readout Measure OD600 (Visual Turbidity) Incubation->Readout Decision Growth? Readout->Decision Decision->Dilution Yes (Next Conc) Result Record MIC Decision->Result No

Figure 2: Step-by-step logic flow for MIC determination ensuring consistent endpoint detection.

Structure-Activity Relationship (SAR) Insights

To optimize this scaffold, researchers should note the following trends derived from comparative data:

  • Electron-Withdrawing Groups (EWGs): Substitution on the aniline ring (e.g., 4-F, 4-Cl) significantly increases potency against Gram-positive bacteria by enhancing lipophilicity and cell wall penetration.

  • Oxazole C-5 Substitution: Bulky groups (e.g., phenyl) at the C-5 position of the oxazole ring tend to decrease antibacterial activity due to steric clash in the DNA gyrase binding pocket but may enhance antifungal activity by improving hydrophobic interaction with CYP51.

  • Amide Linkages: Converting the aniline amine into an amide often leads to a loss of activity, suggesting the free amine (or a short alkylamino) is crucial for hydrogen bonding.

References
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. Frontiers in Microbiology. (2022).

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. (2021).

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. (2022).[2]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. (2023).

  • Ciprofloxacin and fluconazole: Significance and symbolism. Wisdom Library. (2025).

Sources

Definitive Structural Validation of 3-(Oxazol-2-yl)aniline Scaffolds: X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rotational Ambiguity Challenge

In the development of kinase inhibitors and tubulin polymerization antagonists, the 3-(oxazol-2-yl)aniline scaffold represents a critical pharmacophore. However, its efficacy relies heavily on the inter-ring torsion angle (


) between the oxazole and phenyl rings.

While solution-phase methods like NMR provide dynamic insights, they often fail to definitively resolve the precise energetic minimum of this torsion angle due to rapid bond rotation on the NMR timescale. Single-Crystal X-Ray Diffraction (SC-XRD) stands as the only analytical technique capable of providing an absolute, static determination of this conformation, essential for structure-based drug design (SBDD).

This guide objectively compares SC-XRD against NMR and Computational (DFT) alternatives, providing a validated protocol for crystallizing these difficult-to-pack biaryl systems.

Methodology Performance Matrix

The following table contrasts the performance of SC-XRD with its primary alternatives for verifying 3-(oxazol-2-yl)aniline derivatives.

FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (NOESY/ROESY) Computational Modeling (DFT)
Primary Output Absolute 3D atomic coordinates (

)
Relative inter-atomic distances (< 5 Å)Predicted energy minima
Torsion Angle Precision High (

)
Low (Averaged over time)Variable (Depends on basis set)
Stereochemical Validation Absolute Configuration (Anomalous dispersion)Relative ConfigurationN/A (Input dependent)
Sample State Solid (Single Crystal required)Solution (

, DMSO-

)
Virtual (Gas/Solvent Phase)
Throughput Low (Days to Weeks)High (Minutes to Hours)High (Hours)
Cost High (Instrument/Synchrotron access)MediumLow (CPU time)

Critical Insight: For 3-(oxazol-2-yl)aniline, the aniline amine (


) and the oxazole nitrogen act as competing hydrogen bond donors/acceptors. SC-XRD is superior here because it directly maps the intermolecular H-bond network that stabilizes the bioactive conformation, which NMR infers only indirectly.

Technical Workflow: From Synthesis to Structure

The following diagram outlines the critical path for structural confirmation, highlighting the decision nodes where X-ray becomes mandatory.

G Synth Synthesis (Van Leusen / Cyclization) Purify Purification (>98% HPLC) Synth->Purify NMR 1H/13C NMR (Routine ID) Purify->NMR Decision Is Torsion Angle Critical? Cryst Crystallization (Slow Evaporation) Decision->Cryst Yes (Definitive) Model DFT Optimization (B3LYP/6-31G*) Decision->Model No (Predictive) NMR->Decision Diffraction X-Ray Diffraction (Mo/Cu Source) Cryst->Diffraction Quality Check Solve Structure Solution (SHELXT / Olex2) Diffraction->Solve Solve->Model Validation

Figure 1: Structural determination workflow.[1] Note the divergence where critical conformational data requires the shift from solution-phase NMR to solid-state Crystallography.

Validated Experimental Protocol

To replicate the structural confirmation of a generic 3-(oxazol-2-yl)aniline derivative, follow this self-validating protocol.

Phase 1: Crystal Growth (The "Layering" Method)

Biaryl anilines often form oils due to rotational freedom. Solvent layering is preferred over evaporation to control nucleation.

  • Solvent Selection:

    • Solvent A (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Solvent B (Poor): n-Hexane or Pentane.

  • Procedure:

    • Dissolve 20 mg of the derivative in 1.5 mL of Solvent A in a narrow scintillation vial (4 mL).

    • Using a glass syringe, carefully layer 2.0 mL of Solvent B on top of Solvent A. Do not mix.

    • Cap the vial loosely (or poke a pinhole in the cap/parafilm).

    • Store at

      
       in a vibration-free environment for 3–7 days.
      
  • Validation Point: Inspect under a polarizing microscope. True single crystals will extinguish light sharply (blink on/off) as the stage is rotated. If the sample stays bright or dark, it is likely an amorphous aggregate or twin.

Phase 2: Data Collection & Refinement
  • Mounting: Mount a crystal (

    
     mm) on a glass fiber or MiTeGen loop using paratone oil.
    
  • Temperature: Collect data at 100 K (using a cryostream). Reasoning: Cooling freezes the rotation of the aniline ring, reducing thermal parameters (

    
    ) and allowing precise location of the amine hydrogen atoms.
    
  • Radiation: Mo-K

    
     (
    
    
    
    Å) is standard. Use Cu-K
    
    
    if the crystal is extremely small (<0.05 mm) to boost signal intensity.
Phase 3: Structure Solution Metrics

A successful solution must meet these criteria (based on IUCr standards):

  • R-factor (

    
    ):  < 5.0% (indicates excellent agreement between model and data).
    
  • Goodness of Fit (GoF): Close to 1.0.

  • Residual Density: < 0.5

    
     (no unexplained electron density peaks).
    

Case Study Analysis: Structural Features

When analyzing the generated CIF (Crystallographic Information File) for 3-(oxazol-2-yl)aniline, focus on these three specific parameters which define its biological activity.

A. Planarity & Torsion Angle

The bond connecting C(phenyl)-C(oxazole) determines planarity.

  • Observation: In many derivatives, this angle is not

    
      (coplanar) but twisted by 
    
    
    
    due to steric repulsion between the oxazole oxygen/nitrogen and the phenyl protons.
  • Why X-ray wins: DFT calculations in a vacuum often overestimate planarity (

    
    ). X-ray captures the real conformation stabilized by packing forces, which mimics the steric constraints of a protein binding pocket.
    
B. Hydrogen Bonding Motifs

The aniline


 group is a donor; the oxazole 

is an acceptor.
  • Common Motif: Centrosymmetric dimers (

    
     graph set) where the aniline amine H-bonds to the oxazole nitrogen of a neighboring molecule.
    
  • Significance: This interaction strength (approx.[2] 2.9 Å

    
     distance) correlates with the molecule's solubility and melting point.
    
C. - Stacking
  • Observation: Look for centroid-to-centroid distances of 3.6–3.8 Å between the phenyl ring of Molecule A and the oxazole ring of Molecule B. This stabilizes the crystal lattice and suggests potential stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a target enzyme.

Decision Logic: When to use X-Ray?

Use the following logic flow to determine if the cost/time of X-ray is justified for your specific derivative.

DecisionTree Start Need Structural Confirmation? Chiral Is the molecule Chiral? Start->Chiral Torsion Is Torsion Angle Bio-critical? Chiral->Torsion No UseXRD MUST USE X-RAY (Gold Standard) Chiral->UseXRD Yes (Abs. Config) Solid Is sample solid? Torsion->Solid Yes UseNMR Use 2D NMR + MS (Sufficient) Torsion->UseNMR No Solid->UseXRD Yes TrySalt Attempt Salt Formation (HCl/Picrate) Solid->TrySalt No (Oil) TrySalt->UseXRD

Figure 2: Decision matrix for selecting structural confirmation methods.

References

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy.[3][4][5][6]Link

  • Peak Proteins. (2023). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.[5]Link

  • Gu, J., et al. (2021).[2] Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate. Zeitschrift für Kristallographie - New Crystal Structures.[2] Link

  • ChemScene. (n.d.). 3-(5-Chlorobenzo[d]oxazol-2-yl)aniline Product Information.Link

  • ResearchGate. (2025). Synthesis and Crystal Structure of N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline.Link

Sources

The Translational Journey of an Oxazol-2-ylamine Based FLT3 Inhibitor: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the path from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The predictive power of in vitro assays is a cornerstone of modern drug discovery, yet the ultimate validation lies in demonstrating efficacy and safety in vivo. This guide provides an in-depth comparative analysis of the in vitro and in vivo studies of a novel 3-(Oxazol-2-yl)aniline-based compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (compound 7c), a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2][3]

Internal tandem duplication (ITD) mutations in the FLT3 gene are a frequent driver of acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled proliferation of cancer cells.[3][4] Consequently, FLT3 has emerged as a critical therapeutic target.[5][6] This guide will dissect the experimental journey of compound 7c, from its initial characterization in cell-free and cell-based assays to its evaluation in a preclinical animal model, offering insights into the crucial interplay between in vitro potency and in vivo performance.

From Benchtop to Preclinical Model: A Case Study of Compound 7c

The development of effective FLT3 inhibitors is a key strategy in combating certain forms of AML.[5][7] The oxazol-2-amine scaffold has shown promise in this area, and compound 7c was identified as a particularly potent candidate from a series of synthesized derivatives.[2] This section will delve into the specific in vitro and in vivo methodologies employed to characterize its anti-leukemic potential.

In Vitro Evaluation: Gauging Potency at the Molecular and Cellular Level

The initial assessment of a drug candidate's potential begins with in vitro assays designed to measure its direct effect on the molecular target and its subsequent impact on cancer cells. For compound 7c, a multi-pronged in vitro approach was utilized to establish its potency and selectivity.

1. Cell-Free Kinase Inhibition Assay:

The first critical step was to determine if compound 7c could directly inhibit the enzymatic activity of the FLT3 kinase. This is typically achieved through a cell-free kinase assay, which isolates the kinase from other cellular components.

Experimental Protocol: In Vitro FLT3 Kinase Inhibition Assay

  • Reagents and Materials: Recombinant human FLT3 enzyme, ATP, a suitable substrate (e.g., a synthetic peptide), and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Assay Principle: The assay measures the transfer of a phosphate group from ATP to the substrate by the FLT3 enzyme. The amount of phosphorylated substrate is then quantified, typically through luminescence or fluorescence.

  • Procedure:

    • A series of dilutions of compound 7c are prepared.

    • The recombinant FLT3 enzyme is incubated with the various concentrations of compound 7c.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is measured.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of compound 7c relative to a control with no inhibitor. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve.

2. Cellular Proliferation and Viability Assays:

While a cell-free assay confirms target engagement, it is crucial to assess whether this translates to an anti-proliferative effect in cancer cells that are dependent on the target's activity. For this, human AML cell lines harboring the FLT3-ITD mutation, such as MV4-11 and Molm-13, are invaluable tools.

Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

  • Cell Culture: MV4-11 and Molm-13 cells are cultured under standard conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of compound 7c for a specified duration (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified by measuring the absorbance at a specific wavelength.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of compound 7c relative to a vehicle-treated control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is then determined.

In Vitro Data Summary for Compound 7c

Assay TypeTarget/Cell LineEndpointResultReference
In Vitro Kinase InhibitionFLT3% Inhibition @ 100 nM63 ± 1[2]
In Vitro Kinase InhibitionFLT3 (D835Y)% Inhibition @ 100 nM47 ± 1[2]
In Vitro Kinase InhibitionFLT3 (ITD)% Inhibition @ 100 nM23 ± 4[2]
Cell Growth InhibitionMV4-11 (FLT3-ITD+)% Inhibition @ 100 nM>50%[2]
Cell Growth InhibitionMolm-13 (FLT3-ITD+)% Inhibition @ 100 nM>50%[2]
Cell Growth InhibitionHL-60 (FLT3-null)% Inhibition @ 10,000 nM0[2]

These in vitro results demonstrated that compound 7c is a potent inhibitor of both wild-type and mutated FLT3 kinase and selectively inhibits the growth of AML cells harboring the FLT3-ITD mutation.[1][2][3]

In Vivo Evaluation: Assessing Therapeutic Efficacy in a Preclinical Model

The promising in vitro data warranted the progression of compound 7c to in vivo testing to assess its anti-tumor efficacy in a living organism. The MV4-11 xenograft mouse model is a standard and relevant preclinical model for evaluating FLT3 inhibitors.

Experimental Workflow: In Vivo Xenograft Study

G cluster_0 Animal Model Preparation cluster_1 Treatment Phase cluster_2 Endpoint Analysis animal_prep Immunocompromised mice (e.g., BALB/c nude) cell_injection Subcutaneous injection of MV4-11 cells animal_prep->cell_injection tumor_growth Tumor growth monitoring cell_injection->tumor_growth randomization Randomization into treatment groups tumor_growth->randomization treatment Daily administration of compound 7c or vehicle randomization->treatment monitoring Tumor volume and body weight measurement treatment->monitoring euthanasia Euthanasia at predefined endpoint monitoring->euthanasia tumor_excision Tumor excision and analysis euthanasia->tumor_excision

Caption: Workflow of the in vivo xenograft study for evaluating compound 7c.

Experimental Protocol: MV4-11 Xenograft Mouse Model

  • Animal Husbandry: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of MV4-11 cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.

  • Drug Administration: Compound 7c is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle solution.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specific duration.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treatment group to that of the control group.

In Vivo Efficacy of Compound 7c

The in vivo study confirmed the anti-leukemic activity of compound 7c.[2] Treatment with compound 7c resulted in significant tumor growth inhibition in the MV4-11 xenograft model, validating the translation of its in vitro potency to in vivo efficacy.[1][3]

Bridging the Gap: Correlating In Vitro and In Vivo Findings

The successful translation of in vitro activity to in vivo efficacy for compound 7c underscores the importance of a well-designed preclinical evaluation strategy. The potent inhibition of FLT3 kinase activity observed in the cell-free assay directly correlated with the selective growth inhibition of FLT3-ITD-positive AML cells. This cellular effect, in turn, was predictive of the compound's ability to suppress tumor growth in a relevant animal model.

FLT3 Signaling Pathway

FLT3_Signaling cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT_mTOR STAT5 STAT5 Pathway Dimerization->STAT5 Compound7c Compound 7c Compound7c->Dimerization Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway and the inhibitory action of compound 7c.

The constitutive activation of the FLT3 receptor in AML leads to the downstream activation of several key signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and STAT5 pathways, all of which promote cell proliferation and survival.[4][8] Compound 7c, by inhibiting the initial autophosphorylation of the FLT3 receptor, effectively blocks these downstream signals, leading to the observed anti-leukemic effects.

Conclusion: A Paradigm for Translational Drug Development

The case of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (compound 7c) serves as a compelling example of the logical and evidence-based progression of a drug candidate from in vitro discovery to in vivo validation. The strong correlation between the in vitro and in vivo data highlights the predictive power of well-chosen and rigorously executed preclinical assays. For researchers in the field, this guide underscores the necessity of a multi-faceted approach that combines molecular, cellular, and whole-organism studies to confidently identify and advance promising therapeutic agents. The journey of compound 7c provides a valuable roadmap for the development of the next generation of targeted cancer therapies.

References

  • Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. MDPI. [Link]

  • Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. National Center for Biotechnology Information. [Link]

  • Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. PubMed. [Link]

  • In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate. [Link]

  • FLT3 inhibitors: revolutionizing the management of AML. YouTube. [Link]

  • Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers. [Link]

  • Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. National Center for Biotechnology Information. [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

  • FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. National Center for Biotechnology Information. [Link]

  • Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. PubMed. [Link]

  • FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. National Center for Biotechnology Information. [Link]

  • In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. PubMed. [Link]

  • Antineoplastic activity of GP-2250 in-vitro and in mouse xenograft models. National Center for Biotechnology Information. [Link]

  • Understanding FLT3 in AML: What It Means and How It's Treated. YouTube. [Link]

  • Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. ResearchGate. [Link]

  • In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Spandidos Publications. [Link]

  • The roles of FLT3 in hematopoiesis and leukemia. American Society of Hematology. [Link]

  • An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment. National Center for Biotechnology Information. [Link]

  • Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. MDPI. [Link]

  • Evaluating Single-Agent Use of FLT3 Inhibition in AML. OncLive. [Link]

  • Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. National Center for Biotechnology Information. [Link]

  • FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. DIMA Biotechnology. [Link]

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted 3-(Oxazol-2-yl)anilines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-(oxazol-2-yl)aniline scaffold is a privileged structure in medicinal chemistry, frequently appearing as a core component of potent and selective kinase inhibitors. Understanding the structure-activity relationship (SAR) of this scaffold is paramount for the rational design of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. This guide provides an in-depth comparison of substituted 3-(oxazol-2-yl)aniline analogs, drawing upon experimental data from seminal studies on related kinase inhibitors to elucidate the key structural determinants of their biological activity.

The 3-(Oxazol-2-yl)aniline Core: A Versatile Scaffold for Kinase Inhibition

The 3-(oxazol-2-yl)aniline moiety serves as an excellent bioisostere for other heterocyclic systems known to interact with the ATP-binding site of kinases. The oxazole ring can act as a hydrogen bond acceptor, while the aniline nitrogen provides a crucial hydrogen bond donor interaction with the hinge region of the kinase. Substitutions on both the aniline and oxazole rings allow for fine-tuning of the molecule's potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Substitutions on the Aniline Ring

The aniline ring of the 3-(oxazol-2-yl)aniline scaffold is a key area for modification to enhance potency and selectivity. Substitutions at various positions can influence the molecule's interaction with the kinase active site and its overall physicochemical properties.

Impact of Halogenation and Alkyl Substitutions

Studies on related heterocyclic kinase inhibitors have demonstrated that halogenation of the aniline ring can significantly impact potency. For instance, in a series of 1,3-oxazole sulfonamides, compounds bearing a halogenated aniline derivative were found to be the most active, with many examples inhibiting cancer cell growth by at least 75%.[1] This is often attributed to the ability of halogens to form favorable halogen bonds or to modulate the electronics of the aromatic ring, thereby influencing the strength of the hinge-binding interaction.

Similarly, small alkyl groups, such as methyl, on the aniline ring can enhance hydrophobic interactions within the ATP binding pocket. However, the position of these substituents is critical.

The Role of the Oxazole Ring and its Substituents

The oxazole ring is not merely a linker; its substituents play a vital role in orienting the molecule within the kinase active site and can contribute to additional binding interactions.

Substitutions at the 5-Position of the Oxazole Ring

The 5-position of the oxazole ring is often a key vector for introducing substituents that can occupy adjacent hydrophobic pockets or form additional hydrogen bonds. For example, in a series of 2-amino-pyrrolo[2,3-d]pyrimidines, which share structural similarities with the 3-(oxazol-2-yl)aniline scaffold, modifications at the position corresponding to the oxazole's 5-position were critical for achieving potent Aurora-A kinase inhibition.

Comparative Potency of Substituted Analogs Against Key Kinase Targets

The following table summarizes the inhibitory activities of representative kinase inhibitors with scaffolds related to 3-(oxazol-2-yl)aniline, highlighting the impact of different substitution patterns.

Compound IDCore ScaffoldAniline SubstitutionOther Key SubstitutionsTarget KinaseIC50 (nM)
BIRB 796 Pyrazolyl-ureaN/A (diaryl urea)4-(2-morpholin-4-yl-ethoxy)naphthalenep38α MAP Kinase0.1
Compound 1 Diaryl ureaN/At-butyl on pyrazolep38 MAP KinaseModest µM
Compound 9 3-oxo-2,3-dihydropyridazineVariesVariesITK870
Compound 22 3-oxo-2,3-dihydropyridazineVariesVariesITK190
Compound 4o Pyridine-pyrimidine hybridPhenyl with electron-donating/withdrawing groupsPhosphonate derivativesAurora Kinase1590 (MCF-7)

Data synthesized from multiple sources for illustrative comparison.[2][3][4]

The dramatic increase in potency from compound 1 to BIRB 796, a diaryl urea inhibitor of p38 MAP kinase, underscores the importance of optimizing interactions in both the hinge region and adjacent hydrophobic pockets.[3] The SAR for BIRB 796 revealed that the tert-butyl group is a critical binding element, occupying a lipophilic domain that is exposed upon a conformational change in the kinase.[3] This highlights a key principle in the design of potent kinase inhibitors: the exploitation of both conserved and unique features of the ATP-binding site.

Experimental Protocols

General Synthesis of a 3-(Oxazol-2-yl)aniline Precursor

The synthesis of a 3-(oxazol-2-yl)aniline core can be achieved through various synthetic routes. A common approach involves the condensation of a substituted 3-aminobenzoic acid derivative with an appropriate amino alcohol, followed by cyclization to form the oxazole ring.

G cluster_0 Synthesis of 3-(Oxazol-2-yl)aniline Core 3-Aminobenzoic_Acid Substituted 3-Aminobenzoic Acid Amide_Formation Amide Formation (e.g., EDC, HOBt) 3-Aminobenzoic_Acid->Amide_Formation Amino_Alcohol Amino Alcohol (e.g., 2-aminoethanol) Amino_Alcohol->Amide_Formation Intermediate_Amide Intermediate Amide Amide_Formation->Intermediate_Amide Cyclization Cyclization (e.g., Dehydrating agent) Intermediate_Amide->Cyclization 3_Oxazol_2_yl_aniline Substituted 3-(Oxazol-2-yl)aniline Cyclization->3_Oxazol_2_yl_aniline

Caption: General synthetic workflow for the 3-(Oxazol-2-yl)aniline core.

Step-by-Step Protocol:

  • Amide Coupling: To a solution of a substituted 3-aminobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amino alcohol (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture by partitioning between an organic solvent (e.g., ethyl acetate) and water. Dry the organic layer and concentrate under reduced pressure to obtain the crude intermediate amide.

  • Oxazole Formation (Cyclization): Dissolve the crude amide in a suitable solvent like toluene.

  • Add a dehydrating agent such as phosphorus oxychloride (POCl3) or Burgess reagent.

  • Heat the reaction mixture to reflux for several hours until the cyclization is complete.

  • Cool the reaction mixture and quench with a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the desired substituted 3-(oxazol-2-yl)aniline.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.

G cluster_1 In Vitro Kinase Assay Workflow Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate compounds with assay mixture Compound_Prep->Incubation Assay_Mix Prepare assay mixture: Kinase, Substrate, ATP Assay_Mix->Incubation Detection Add detection reagents (e.g., antibody, fluorescent probe) Incubation->Detection Measurement Measure signal (e.g., fluorescence, radioactivity) Detection->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis

Caption: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol (Illustrative Example):

  • Compound Preparation: Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Reaction: In a 384-well plate, add the kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP to a final volume in an appropriate assay buffer.

  • Inhibition: Add the serially diluted test compounds to the assay plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add detection reagents. For a TR-FRET assay, this would typically involve adding a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

  • Signal Measurement: After another incubation period, read the plate on a suitable plate reader to measure the TR-FRET signal.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The 3-(oxazol-2-yl)aniline scaffold remains a highly attractive starting point for the development of novel kinase inhibitors. The SAR data from related chemical series provide a valuable roadmap for optimizing the potency and selectivity of new analogs. Future efforts in this area should focus on exploring a wider range of substitutions on both the aniline and oxazole rings, with a particular emphasis on targeting less-conserved regions of the ATP-binding site to achieve greater kinase selectivity. The integration of structure-based drug design, guided by co-crystal structures of inhibitors bound to their target kinases, will be instrumental in accelerating the discovery of next-generation therapeutics based on this versatile scaffold.

References

  • Tong, L., et al. (n.d.). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Moriarty, K. J., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5778-83.
  • Tripathy, R., et al. (2003). 1,2,3-thiadiazole substituted pyrazolones: Potent VEGFR-2/KDR kinase inhibitors, showing oral anti-tumor properties in nude mice.
  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry.
  • Costales, A., et al. (2014). 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1592-6.
  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
  • Hashmi, M. A., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry.
  • Costales, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters.
  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-92.
  • Abbott, B., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(12), 3215-26.
  • Khan, I., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)
  • Szałkowska, D., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(19), 6573.
  • Maccari, R., et al. (2019). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 24(17), 3073.
  • A novel series of 3-(pyrrolopyridin-2-yl)indazole derivatives were synthesized and biologically evaluated for their anti-proliferative effects on five human cancer cell lines. (n.d.).
  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (n.d.).
  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (n.d.).
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (n.d.).
  • Synthesis of (Benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors. (n.d.).
  • Synthesis, Anticancer Screening, and Virtual Analysis of 5-S-Substituted Derivatives of 1,3-Oxazol-4-ylphosphon
  • Design and synthesis of new 2,5-disubstituted-1,3,4-oxadiazole analogues as anticancer agents. (n.d.).
  • Aurora kinases inhibitors currently under clinical evalu
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
  • For developing novel therapeutic agents with good anticancer activities, a series of novel pyridine-pyrimidine hybrid phosphonate derivatives 4(a–q)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Oxazol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(Oxazol-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.